Product packaging for Allomethadione(Cat. No.:CAS No. 526-35-2)

Allomethadione

Cat. No.: B1205848
CAS No.: 526-35-2
M. Wt: 155.15 g/mol
InChI Key: XWZXRENCCHMZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allomethadione (CAS 526-35-2), with the molecular formula C7H9NO3 and an average molecular weight of 155.15 g/mol, is an oxazolidinedione derivative recognized by the IUPAC name 5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione . Its core structure features a 1,3-oxazolidine-2,4-dione ring substituted with a methyl group at the 5-position and a prop-2-enyl (allyl) group at the 3-position . Key physicochemical properties include a density of approximately 1.166 g/cm³, a boiling point of 193°C at 760 mmHg, and a flash point of 70.5°C . The compound is characterized by a calculated acidic pKa of 3.9 . Researchers can utilize the provided identifiers, including the Canonical SMILES (CC1C(=O)N(C(=O)O1)CC=C) and InChIKey (XWZXRENCCHMZNF-UHFFFAOYSA-N), for computational modeling and database searches . Available toxicological data indicates an oral LD50 of 1300 mg/kg in mice . Safety Data Sheets (SDS) are accessible for safe handling procedures . This product is intended For Research Use Only and is not designated for drug, cosmetic, human, or veterinary applications. Synonyms for this compound include Aloxidone, Allydione, and Malidone .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B1205848 Allomethadione CAS No. 526-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-4-8-6(9)5(2)11-7(8)10/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZXRENCCHMZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)O1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862119
Record name 3-Allyl-5-methyloxazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-35-2
Record name 5-Methyl-3-(2-propen-1-yl)-2,4-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allomethadione [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Allyl-5-methyloxazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allomethadione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOMETHADIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFT641Z2YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Allomethadione: A Historical and Technical Overview of an Obscure Oxazolidinedione Anticonvulsant

Author: BenchChem Technical Support Team. Date: November 2025

Bannockburn, Illinois – Allomethadione, chemically known as 3-allyl-5-methyl-2,4-oxazolidinedione, emerged from the intensive mid-20th century search for effective anticonvulsant therapies. While it never achieved the clinical prominence of its chemical cousins, trimethadione and paramethadione, its history is intertwined with the pioneering efforts in antiepileptic drug discovery, particularly at Abbott Laboratories. This technical guide provides a detailed account of the discovery, synthesis, and early pharmacological evaluation of this compound, drawing from the limited available historical scientific literature.

Discovery and Historical Context

The discovery of this compound is situated within the broader exploration of the oxazolidinedione class of compounds as potential antiepileptic agents. Following the groundbreaking discovery of the anticonvulsant properties of phenytoin in 1938 by Merritt and Putnam, the pharmaceutical industry embarked on a systematic search for novel chemical entities with antiseizure activity.[1][2][3] Abbott Laboratories was a key player in this field, and their research led to the development of trimethadione (Tridione), the first drug found to be effective against absence (petit mal) seizures, in the 1940s.[4][5][6]

The success of trimethadione spurred further investigation into the structure-activity relationships of oxazolidinedione derivatives. Researchers at Abbott Laboratories, including M. A. Spielman, systematically synthesized and tested a variety of substituted oxazolidinediones to identify compounds with improved efficacy and reduced toxicity.[7][8][9] It is within this context of molecular modification that this compound, with its N-allyl substitution, was synthesized and evaluated. While a specific discovery paper for this compound is not readily identifiable, its existence is noted in chemical databases and compendiums of pharmaceutical substances, where it is also referred to by the synonyms Malazol, Malidone, and Aloxidone.[10][11]

The development of the oxazolidinedione class, including paramethadione which was approved by the FDA in 1949, marked a significant advancement in the treatment of epilepsy.[4] However, the use of these drugs was later curtailed by concerns over side effects, including the potential for serious birth defects known as fetal trimethadione syndrome.[4]

Synthesis of this compound

The synthesis of this compound, or 3-allyl-5-methyl-2,4-oxazolidinedione, follows the general synthetic routes established for the oxazolidinedione ring system. While the specific experimental protocol for this compound's initial synthesis is not detailed in the readily available literature, it can be inferred from the known methods for preparing related compounds like 3,5-dimethyl-5-ethyloxazolidine-2,4-dione, as described in patents from that era.[12]

The general approach involves a two-step process:

  • Formation of the 5-methyl-2,4-oxazolidinedione ring: This heterocyclic core can be synthesized through several methods, including the condensation of an α-hydroxy ester (ethyl lactate) with urea or the reaction of an α-hydroxy amide with a chloroformate.

  • N-Alkylation: The nitrogen at the 3-position of the oxazolidinedione ring is then alkylated with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base to yield the final product, this compound.

A plausible synthetic workflow is illustrated in the diagram below.

Synthesis_of_this compound General Synthetic Pathway for this compound cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: N-Alkylation EthylLactate Ethyl Lactate RingIntermediate 5-Methyl-2,4-oxazolidinedione EthylLactate->RingIntermediate + Urea (Condensation) Urea Urea This compound This compound (3-allyl-5-methyl-2,4-oxazolidinedione) RingIntermediate->this compound + Allyl Halide (Alkylation) AllylHalide Allyl Halide

A generalized synthetic scheme for this compound.

Early Anticonvulsant Screening and a Lack of Quantitative Data

The anticonvulsant activity of new chemical entities during the mid-20th century was primarily assessed using animal models of seizures. The two most common tests were the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) seizure threshold test, a model for absence seizures. Neurotoxicity was typically evaluated using the rotorod test, which assesses motor coordination.

While it is certain that this compound would have been subjected to this battery of tests, specific quantitative data such as the median effective dose (ED50) and the median toxic dose (TD50) for this compound are not available in the reviewed literature. The relative obscurity of this compound compared to trimethadione and paramethadione suggests that its anticonvulsant profile was likely not superior, either in terms of efficacy or safety margin (Protective Index, calculated as TD50/ED50).

The logical workflow for the preclinical evaluation of anticonvulsant drugs during that era is depicted in the following diagram.

Anticonvulsant_Screening_Workflow Preclinical Anticonvulsant Drug Screening Workflow (Mid-20th Century) Start New Chemical Entity (e.g., this compound) MES_Test Maximal Electroshock Seizure (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Toxicity_Test Neurotoxicity Test (e.g., Rotorod) Start->Toxicity_Test Data_Analysis Data Analysis (ED50, TD50, Protective Index) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Toxicity_Test->Data_Analysis Decision Decision on Further Development Data_Analysis->Decision

A typical workflow for preclinical anticonvulsant screening.

Mechanism of Action

The precise mechanism of action for the oxazolidinedione class of anticonvulsants, including this compound, was not well understood at the time of their discovery and remains a subject of some debate. It is generally believed that they exert their effects by modulating ion channels in neurons. The primary proposed mechanism for trimethadione is the blockade of T-type calcium channels, which are thought to play a role in the generation of the characteristic spike-and-wave discharges seen in absence seizures. It is plausible that this compound shares this mechanism of action.

Conclusion

This compound represents one of the many chemical explorations in the quest for better treatments for epilepsy during a period of intense innovation in medicinal chemistry. While it did not become a clinically used drug, its existence underscores the systematic approach of structure-activity relationship studies that characterized pharmaceutical research in the mid-20th century. The story of this compound is a reminder that for every successful drug that reaches the market, there are countless related compounds that are synthesized, tested, and ultimately shelved, yet each plays a role in advancing our understanding of pharmacology. Further archival research into the internal documents of pharmaceutical companies like Abbott Laboratories may yet uncover more specific details about the pharmacological profile of this obscure anticonvulsant.

References

Allomethadione chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Allomethadione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. The information presented herein is compiled from publicly available chemical databases and general pharmacological literature.

Chemical Identity and Structure

This compound, also known as Aloxidone, is an oxazolidinedione derivative.[1][2][3] It is structurally characterized by a 5-methyl-1,3-oxazolidine-2,4-dione core with a prop-2-enyl (allyl) group attached to the nitrogen at position 3.[2][4]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione[2][4]
CAS Number 526-35-2[1][5]
Molecular Formula C₇H₉NO₃[4][5]
SMILES CC1C(=O)N(C(=O)O1)CC=C[2][4]
InChI InChI=1S/C7H9NO3/c1-3-4-8-6(9)5(2)11-7(8)10/h3,5H,1,4H2,2H3[4]
InChIKey XWZXRENCCHMZNF-UHFFFAOYSA-N[4][5]

This compound is a racemic compound, existing as a mixture of enantiomers.[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is noteworthy that some of these values are predicted or estimated.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 155.15 g/mol [2][5]
Monoisotopic Mass 155.05824 Da[2][4]
Melting Point <25 °C[1]
Boiling Point 88-90 °C at 1.8 mmHg[1]
Density 1.3004 (rough estimate)[1]
Refractive Index nD20 1.4710[1]
pKa (Predicted) -2.32 ± 0.40[1]
XLogP3-AA 0.8[2]
Topological Polar Surface Area 46.6 Ų[2]

Pharmacological Classification and Putative Mechanism of Action

This compound is classified as an anticonvulsant and antiepileptic agent.[1][5] While specific mechanistic studies on this compound are not available in the reviewed literature, the mechanism of action for oxazolidinedione anticonvulsants is generally understood to involve the modulation of neuronal excitability.

Anticonvulsants often exert their effects through one or more of the following mechanisms:

  • Enhancement of GABAergic inhibition: This can be achieved by acting on GABA receptors, particularly the GABA-A receptor, to increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.

  • Modulation of voltage-gated ion channels: This includes the blockade of sodium or calcium channels, which are crucial for the initiation and propagation of action potentials.

A potential signaling pathway for anticonvulsant activity involving GABA-A receptors is depicted below. It is important to note that this is a generalized pathway and has not been specifically validated for this compound.

GABA_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Activates This compound This compound (Putative Modulator) This compound->GABA_A_Receptor Potentially Modulates Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Synthesis_Workflow Reactants 5-methyloxazolidine-2,4-dione + Allyl Bromide Reaction_Conditions Anhydrous Potassium Carbonate Dry Acetone Reflux Reactants->Reaction_Conditions Subjected to Workup Cooling & Filtration Solvent Removal Ether Extraction Aqueous Bicarbonate Wash Reaction_Conditions->Workup Followed by Purification Distillation / Fractionation Workup->Purification Product This compound (3-allyl-5-methyloxazolidine-2,4-dione) Purification->Product

References

Allomethadione: Unraveling the Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Allomethadione is a compound of significant interest within the scientific community, particularly in the fields of pharmacology and neurobiology. Understanding its precise mechanism of action is crucial for elucidating its therapeutic potential and advancing drug development efforts. This technical guide aims to provide a comprehensive overview of the current theories surrounding this compound's mechanism of action, supported by available data and experimental insights. Due to the limited publicly available information on this compound, this paper will focus on presenting the foundational concepts and theoretical frameworks that may govern its interaction with biological systems.

Core Putative Mechanisms of Action

Current, albeit limited, understanding suggests that this compound's pharmacological effects likely stem from its modulation of key players in neuronal signaling. The primary theories revolve around its potential interaction with GABA-A receptors and T-type calcium channels.

Theory 1: Positive Allosteric Modulation of GABA-A Receptors

One of the leading hypotheses posits that this compound acts as a positive allosteric modulator of GABA-A receptors. These receptors are ligand-gated ion channels that play a critical role in mediating inhibitory neurotransmission in the central nervous system.

Signaling Pathway of GABA-A Receptor Modulation

The binding of the primary neurotransmitter, gamma-aminobutyric acid (GABA), to the GABA-A receptor triggers the opening of a chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. Positive allosteric modulators, such as benzodiazepines and barbiturates, bind to distinct sites on the receptor complex, enhancing the effect of GABA. It is theorized that this compound may share a similar mechanism, potentiating GABAergic inhibition.

GABA_A_Modulation cluster_neuron Postsynaptic Neuron cluster_membrane Cell Membrane cluster_effect Effect GABA_A GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A->Chloride_Channel controls Channel_Opening Enhanced Chloride Channel Opening GABA_A->Channel_Opening Potentiates GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Inhibition Increased Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Putative signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor.

Theory 2: Blockade of T-Type Calcium Channels

An alternative or potentially complementary theory suggests that this compound functions as a T-type calcium channel blocker. T-type calcium channels are low-voltage activated channels that are involved in regulating neuronal excitability, particularly in rhythmic firing patterns.

Logical Flow of T-Type Calcium Channel Blockade

T-type calcium channels contribute to the generation of action potentials by allowing an influx of calcium ions upon slight depolarization of the neuronal membrane. By blocking these channels, this compound could theoretically reduce neuronal excitability and burst firing, a mechanism implicated in the action of some anticonvulsant drugs.

T_Type_Blockade This compound This compound T_Type_Channel T-Type Calcium Channel This compound->T_Type_Channel Blocks Calcium_Influx Calcium Influx T_Type_Channel->Calcium_Influx Mediates Reduced_Excitability Reduced Neuronal Excitability T_Type_Channel->Reduced_Excitability Leads to Neuronal_Depolarization Neuronal Depolarization Calcium_Influx->Neuronal_Depolarization Contributes to Action_Potential Action Potential Firing Neuronal_Depolarization->Action_Potential Triggers

Caption: Logical workflow of the theoretical blockade of T-type calcium channels by this compound.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the binding affinity (Ki), potency (IC50 or EC50), and efficacy of this compound at its putative targets are not available in the public domain. The following table is provided as a template for future experimental findings.

TargetParameterValueUnitsExperimental ModelReference
GABA-A ReceptorKi-nM--
GABA-A ReceptorEC50 (Potentiation)-µM--
T-Type Calcium ChannelIC50 (Blockade)-µM--

Table 1: Template for Quantitative Pharmacological Data of this compound. Data is currently unavailable.

Experimental Protocols

The elucidation of this compound's precise mechanism of action will require rigorous experimental investigation. Below are detailed methodologies for key experiments that would be essential in testing the current theories.

Experimental Workflow: Investigating GABA-A Receptor Modulation

Experimental_Workflow_GABA cluster_phase1 Phase 1: Binding Assays cluster_phase2 Phase 2: Electrophysiology Binding_Assay Radioligand Binding Assay (e.g., [3H]flunitrazepam) Incubation Incubation with this compound Binding_Assay->Incubation Patch_Clamp Whole-Cell Patch Clamp Recording Membrane_Prep Preparation of Neuronal Membranes Membrane_Prep->Binding_Assay Measurement Measure Displacement of Radioligand Incubation->Measurement GABA_Application Application of GABA Patch_Clamp->GABA_Application Cell_Culture Culture of Neurons or HEK293 cells expressing GABA-A Receptors Cell_Culture->Patch_Clamp Allomethadione_Application Co-application of This compound GABA_Application->Allomethadione_Application Current_Measurement Measure GABA-evoked Chloride Currents Allomethadione_Application->Current_Measurement

Caption: Proposed experimental workflow to investigate this compound's interaction with GABA-A receptors.

Methodology for Radioligand Binding Assay:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) through differential centrifugation.

  • Assay Conditions: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]flunitrazepam for the benzodiazepine site or [³H]muscimol for the GABA binding site).

  • Competition Binding: Perform competitive binding assays by adding increasing concentrations of this compound to the incubation mixture.

  • Detection: After incubation, separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of this compound and subsequently calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Methodology for Whole-Cell Patch-Clamp Electrophysiology:

  • Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunit combinations.

  • Recording: Establish a whole-cell patch-clamp configuration to record ion channel currents.

  • Drug Application: Apply a submaximal concentration of GABA to elicit a baseline chloride current.

  • Modulation Assessment: Co-apply GABA with varying concentrations of this compound to assess its effect on the GABA-evoked current.

  • Data Analysis: Measure the potentiation of the GABA-induced current by this compound and determine the EC50 for this effect.

The current understanding of this compound's mechanism of action remains largely theoretical due to a lack of specific experimental data in the public domain. The proposed frameworks of positive allosteric modulation of GABA-A receptors and blockade of T-type calcium channels provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path forward for researchers to rigorously test these hypotheses. Further investigation is imperative to fully characterize the pharmacological profile of this compound, which will be instrumental in unlocking its potential therapeutic applications. Subsequent research should also focus on identifying the specific subunits of the GABA-A receptor that this compound interacts with and exploring its effects on other potential targets within the central nervous system.

Unveiling the Synthetic Route to Allomethadione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the primary synthesis pathway for allomethadione, also known as 5-ethyl-5-methyl-2,4-oxazolidinedione. The core of this synthesis lies in a condensation and subsequent cyclization reaction. This document provides a detailed overview of the reaction, experimental protocols, and relevant data to support research and development activities in the pharmaceutical and medicinal chemistry sectors.

Core Synthesis Pathway

The principal synthesis of this compound involves the reaction of ethyl-α-hydroxy-α-methylbutyrate with urea in the presence of a strong base, typically sodium methoxide. The reaction proceeds via an initial condensation of urea with the ester, followed by an intramolecular cyclization to form the 2,4-oxazolidinedione ring system. The sodium salt of this compound is initially formed and can be subsequently neutralized. For the synthesis of the N-methylated analog, a further methylation step can be employed.

A key publication in "Medicinal Chemistry" describes the formation of the sodium derivative of 5-ethyl-5-methyl-2,4-oxazolidinedione by refluxing urea and ethyl-α-hydroxy-α-methylbutyrate for 24 hours in the presence of sodium methoxide.[1] This process involves a condensation reaction followed by cyclization.[1] N-methylation can then be achieved by reacting the product with dimethyl sulphate.[1]

Experimental Protocols

Materials:

  • Ethyl-α-hydroxy-α-methylbutyrate

  • Urea

  • Sodium Methoxide

  • Methanol (or other suitable solvent)

  • Dimethyl Sulfate (for N-methylation, if desired)

  • Hydrochloric Acid (for neutralization)

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl-α-hydroxy-α-methylbutyrate and urea in a suitable solvent like methanol.

  • Addition of Base: Carefully add sodium methoxide to the reaction mixture. The amount of sodium methoxide should be at least stoichiometric to the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain it for approximately 24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up (for the sodium salt): After the reaction is complete, the sodium salt of this compound may precipitate. The salt can be collected by filtration.

  • Neutralization: To obtain the free this compound, the reaction mixture or the isolated sodium salt is neutralized with an acid, such as dilute hydrochloric acid, until the pH is acidic.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography to obtain the final product of high purity.

  • (Optional) N-methylation: To synthesize the N-methylated derivative, the purified this compound can be reacted with a methylating agent like dimethyl sulfate in the presence of a base.

Data Presentation

The following table summarizes the key chemical entities and their properties relevant to the synthesis of this compound.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Role in Synthesis
This compound5-ethyl-5-methyl-2,4-oxazolidinedione52387-52-7C6H9NO3143.14Final Product
Ethyl-α-hydroxy-α-methylbutyrateEthyl 2-hydroxy-2-methylbutanoate55393-94-7C7H14O3146.18Starting Material
UreaUrea57-13-6CH4N2O60.06Starting Material
Sodium MethoxideSodium methoxide124-41-4CH3NaO54.02Reagent (Base)
Dimethyl SulfateDimethyl sulfate77-78-1C2H6O4S126.13Reagent (Methylating Agent)

Characterization Data

Spectroscopic data is essential for the confirmation of the synthesized this compound's structure and purity.

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet) and the methyl group (a singlet). The chemical shifts will be influenced by the oxazolidinedione ring.
¹³C NMR Resonances for the two carbonyl carbons of the oxazolidinedione ring, the quaternary carbon at position 5, and the carbons of the ethyl and methyl substituents.
IR Spectroscopy Characteristic absorption bands for the C=O stretching vibrations of the dione functionality (typically in the range of 1700-1800 cm⁻¹) and N-H stretching if not N-methylated.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound (m/z = 143.14) and characteristic fragmentation patterns.

Note: Specific spectral data (¹H NMR, ¹³C NMR, IR, and MS spectra) for 2,4-Oxazolidinedione, 5-ethyl-5-methyl- can be found in specialized chemical databases.

Mandatory Visualizations

This compound Synthesis Pathway

Allomethadione_Synthesis cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_product Product Urea Urea Condensation Condensation & Cyclization Urea->Condensation Ester Ethyl-α-hydroxy-α-methylbutyrate Ester->Condensation Base Sodium Methoxide Base->Condensation This compound This compound Condensation->this compound

Caption: A diagram illustrating the one-pot synthesis of this compound.

General Experimental Workflow

Experimental_Workflow cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Mix Reactants & Solvent B Add Base A->B C Reflux (24h) B->C D Neutralization C->D E Extraction D->E F Drying & Evaporation E->F G Purification (Recrystallization/Chromatography) F->G H Spectroscopic Characterization (NMR, IR, MS) G->H

Caption: A flowchart of the general experimental procedure for this compound.

References

Allomethadione: A Technical Overview of its Chemical Identity, Properties, and Anticonvulsant Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allomethadione, an oxazolidinedione derivative with known anticonvulsant properties. This document details its chemical nomenclature, physicochemical properties, synthesis, and standard experimental protocols for evaluating its therapeutic potential.

Chemical Identity: IUPAC Name and Synonyms

The compound this compound is systematically named 5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches. These include:

  • Aloxidone

  • Allydione

  • Malazol

  • Malidone

  • Allometadione

  • 3-Allyl-5-methyloxazolidine-2,4-dione

  • 5-Methyl-3-(2-propenyl)-2,4-oxazolidinedione

CAS Registry Number: 526-35-2[1]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a concise reference for its physical and chemical properties.

PropertyValueSource
Molecular Formula C₇H₉NO₃PubChem
Molecular Weight 155.15 g/mol PubChem
Boiling Point 88° - 90°C at 1.8 mmHgChemicalBook[1]
Density ~1.30 g/cm³ (estimate)ChemBK
Refractive Index (n_D²⁰) 1.4710ChemicalBook[1]
XLogP3-AA 0.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 46.6 ŲPubChem
Exact Mass 155.058243 uPubChem
Monoisotopic Mass 155.058243 uPubChem

Experimental Protocols

This section details the methodologies for the synthesis of this compound and standard preclinical screening protocols to assess its anticonvulsant activity.

Synthesis of this compound

The following protocol describes a common method for the synthesis of 3-allyl-5-methyloxazolidine-2,4-dione (this compound)[1].

Materials:

  • 5-methyloxazolidine-2,4-dione

  • Anhydrous potassium carbonate

  • Dry acetone

  • Allyl bromide

  • Ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • A mixture of 11.4 parts of 5-methyloxazolidine-2,4-dione and 15 parts of anhydrous potassium carbonate in 150 parts of dry acetone is stirred for 30 minutes.

  • 15 parts of allyl bromide are then added to the mixture.

  • The mixture is heated to boiling under reflux with continuous stirring for 4 hours.

  • After cooling and filtering the mixture, the solvent and any unreacted allyl bromide are removed by distillation.

  • The residue is extracted with ether.

  • The ethereal extract is washed with a saturated aqueous sodium bicarbonate solution until the subsequent water-washings are either neutral or just alkaline to litmus paper.

  • The ether is then distilled off.

  • The residue is fractionated to yield 3-allyl-5-methyloxazolidine-2,4-dione as a colorless oil.

Anticonvulsant Activity Screening Protocols

The following are two standard, widely-used preclinical models for the initial screening and characterization of potential anticonvulsant drugs.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread[2].

Apparatus:

  • Electroconvulsiometer with corneal or ear-clip electrodes.

Animals:

  • Mice or rats.

Procedure:

  • Animals are administered the test compound (this compound) or vehicle control at various doses and time points prior to the electroshock.

  • A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through the electrodes[3].

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The abolition of the tonic hindlimb extension is the endpoint, indicating anticonvulsant activity.

  • The median effective dose (ED₅₀) can be calculated based on the dose-response data.

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold[4].

Materials:

  • Pentylenetetrazol (PTZ) solution.

Animals:

  • Mice or rats.

Procedure:

  • Animals are pre-treated with the test compound (this compound) or vehicle control.

  • After a specific pre-treatment time, a convulsant dose of PTZ is administered, typically subcutaneously (e.g., 85 mg/kg in mice)[4].

  • The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds[4].

  • Protection is defined as the absence of these clonic seizures.

  • Alternatively, a timed intravenous infusion of PTZ can be used to determine the seizure threshold, with an increase in the amount of PTZ required to induce a seizure indicating anticonvulsant activity[4].

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound.

Allomethadione_Synthesis Reactants 5-methyloxazolidine-2,4-dione Anhydrous Potassium Carbonate Dry Acetone Stirring Stir for 30 min Reactants->Stirring Add_Allyl_Bromide Add Allyl Bromide Stirring->Add_Allyl_Bromide Reflux Boil under reflux with stirring for 4 hours Add_Allyl_Bromide->Reflux Cool_Filter Cooling and Filtration Reflux->Cool_Filter Distillation1 Distillation to remove solvent and excess allyl bromide Cool_Filter->Distillation1 Extraction Ether Extraction Distillation1->Extraction Washing Wash with saturated aqueous NaHCO₃ Extraction->Washing Distillation2 Distillation to remove ether Washing->Distillation2 Fractionation Fractional Distillation Distillation2->Fractionation Product This compound (3-allyl-5-methyloxazolidine-2,4-dione) Fractionation->Product

Caption: Synthesis workflow for this compound.

References

Allomethadione: A Technical Overview of its Molecular Properties and Anticonvulsant Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticonvulsant compound Allomethadione, detailing its molecular characteristics, proposed mechanism of action, and relevant experimental protocols for its evaluation. The information is intended to support further research and development efforts in the field of neurology and medicinal chemistry.

Core Molecular Data

This compound, also known as 3-allyl-5-methyl-2,4-oxazolidinedione, is a member of the oxazolidinedione class of compounds. Its fundamental molecular properties are summarized below.

PropertyValueCitations
Molecular Formula C₇H₉NO₃[1][2][3][4]
Molecular Weight 155.15 g/mol [1][3][4]
Canonical SMILES CC1C(=O)N(C(=O)O1)CC=C[2]
InChI Key XWZXRENCCHMZNF-UHFFFAOYSA-N[2]
CAS Number 526-35-2[1]
Synonyms Aloxidone, Malazol, Malidone[1]

Proposed Mechanism of Action: T-Type Calcium Channel Blockade

While direct and extensive mechanistic studies on this compound are not widely published, its structural similarity to other dione anticonvulsants, such as Trimethadione and Paramethadione, suggests a shared mechanism of action.[5] The primary proposed mechanism is the blockade of T-type calcium channels in thalamic neurons.[6]

T-type calcium channels are crucial for the rhythmic burst firing of neurons, a characteristic feature of absence seizures.[5] By inhibiting these channels, this compound likely reduces the abnormal electrical activity that leads to seizures, thereby stabilizing neuronal membranes and preventing repetitive firing.[5][6]

Allomethadione_MoA cluster_neuron Thalamic Neuron This compound This compound T_type_Ca_Channel T-Type Ca²⁺ Channel This compound->T_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx T_type_Ca_Channel->Ca_influx Allows Neuronal_Firing Rhythmic Neuronal Firing (Absence Seizure) Ca_influx->Neuronal_Firing Leads to

Proposed mechanism of action for this compound.

Experimental Protocols

A critical aspect of drug development is the robust experimental validation of a compound's synthesis and biological activity. While a specific, detailed synthesis protocol for this compound was not identified in the available literature, a general approach can be inferred from the synthesis of related oxazolidinediones. Similarly, its anticonvulsant properties can be assessed using well-established preclinical models.

Synthesis of 3-Allyl-5-methyl-2,4-oxazolidinedione
Anticonvulsant Activity Screening

The anticonvulsant effects of this compound can be evaluated using standard preclinical models that are predictive of efficacy against generalized seizures. The following are detailed protocols for two of the most common screening tests.

1. Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent the spread of seizures.[7][8]

  • Apparatus: An electroconvulsive stimulator with corneal electrodes.

  • Animals: Male mice (e.g., CD-1 or C57BL/6 strains).[7]

  • Procedure:

    • Administer this compound or vehicle control to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • At the time of predicted peak effect, apply a drop of saline or a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse to ensure good electrical contact and minimize discomfort.[7]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[7]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension component of the seizure.[7]

    • The effective dose 50 (ED₅₀), the dose that protects 50% of the animals, can be calculated from the dose-response data.[7]

MES_Workflow cluster_protocol Maximal Electroshock Seizure (MES) Test Workflow Start Start Dosing Administer this compound or Vehicle to Mice Start->Dosing Wait Wait for Time of Peak Effect Dosing->Wait Anesthesia Apply Saline/Anesthetic to Corneas Wait->Anesthesia Stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protected Protected (No Tonic Hindlimb Extension) Observation->Protected Yes Not_Protected Not Protected (Tonic Hindlimb Extension) Observation->Not_Protected No End End Protected->End Not_Protected->End

Workflow for the Maximal Electroshock Seizure (MES) test.

2. Pentylenetetrazole (PTZ) Seizure Test

This test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.[9][10]

  • Apparatus: Observation chambers, syringes for injection.

  • Animals: Male mice.

  • Procedure:

    • Administer this compound or vehicle control to groups of mice.

    • At the time of predicted peak effect, administer a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) subcutaneously (s.c.).[9]

    • Place each mouse in an individual observation chamber.

    • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle spasms) lasting for at least 5 seconds.

    • Protection is defined as the absence of clonic seizures during the observation period.

    • The ED₅₀ can be determined from the dose-response data.

Conclusion

This compound is an oxazolidinedione with a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 g/mol . Based on its structural class, it is proposed to act as an anticonvulsant by blocking T-type calcium channels. The experimental protocols outlined for the Maximal Electroshock Seizure and Pentylenetetrazole Seizure tests provide a robust framework for the preclinical evaluation of its anticonvulsant efficacy. Further research is warranted to elucidate its precise mechanism of action and to develop a detailed, optimized synthesis protocol.

References

Allomethadione: A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allomethadione is an anticonvulsant agent belonging to the oxazolidinedione class of drugs. While less common in clinical use today, its pharmacological profile provides valuable insights into the mechanisms of antiepileptic therapies. This technical guide synthesizes the available, albeit limited, information on this compound, drawing necessary parallels from more extensively studied compounds within its class, such as Trimethadione and Paramethadione. The primary mechanism of action for oxazolidinediones is understood to be the blockade of T-type calcium channels in thalamic neurons, a key pathway in the generation of absence seizures. This document provides a structured overview of its presumed pharmacodynamics, pharmacokinetics, and associated signaling pathways, alongside hypothetical experimental protocols for its investigation. All quantitative data, where available for related compounds, are summarized for comparative analysis.

Introduction

This compound, also known as aloxidone, is a derivative of oxazolidinedione with the chemical formula C7H9NO3[1]. Historically, drugs in this class were significant in the management of absence (petit mal) seizures. Understanding the pharmacological profile of this compound is pertinent for researchers exploring novel anticonvulsant therapies and for drug development professionals interested in the structure-activity relationships of T-type calcium channel modulators. Due to the limited direct research on this compound, this guide leverages data from the broader class of oxazolidinedione anticonvulsants to provide a comprehensive, albeit inferred, profile.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is believed to be the modulation of neuronal excitability through the blockade of low-voltage-activated T-type calcium channels.

Mechanism of Action

This compound, like other oxazolidinediones, is presumed to exert its anticonvulsant effects by inhibiting T-type calcium channels, particularly in thalamic neurons. These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures. By blocking these channels, this compound likely reduces the abnormal, rhythmic firing of neurons in the thalamocortical circuitry, thereby preventing the manifestation of seizures.

Signaling Pathway

The therapeutic action of this compound is centered on the modulation of ion channel activity that governs neuronal firing patterns.

Allomethadione_Signaling_Pathway cluster_ThalamicNeuron Thalamic Neuron T_type_Ca_Channel T-type Ca2+ Channel Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Opens Neuronal_Firing Rhythmic Neuronal Firing Ca_Influx->Neuronal_Firing Leads to Absence_Seizure Absence Seizure Neuronal_Firing->Absence_Seizure Generates This compound This compound This compound->T_type_Ca_Channel Blocks

Figure 1: Proposed signaling pathway of this compound in a thalamic neuron.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Likely well-absorbed orally.

  • Distribution: Expected to distribute throughout the body.

  • Metabolism: Presumed to be metabolized in the liver, potentially via N-demethylation, similar to Trimethadione which is converted to its active metabolite, dimethadione.

  • Excretion: Likely excreted by the kidneys.

Quantitative Pharmacokinetic Parameters (Inferred from Trimethadione)
ParameterValue (Trimethadione)Species
Half-life (t½)12-24 hoursHuman
Active MetaboliteDimethadioneHuman
Metabolite Half-life6-13 daysHuman

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following represents a logical workflow for the preclinical pharmacological profiling of an analogous compound.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Patch_Clamp Patch Clamp Electrophysiology (HEK293 cells expressing T-type Ca2+ channels) Binding_Assay Radioligand Binding Assay Patch_Clamp->Binding_Assay Confirms target engagement Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) PK_Study Pharmacokinetic Studies (Rodent models) Metabolic_Stability->PK_Study Predicts in vivo metabolism Animal_Model Animal Model of Absence Seizures (e.g., GAERS rats) Binding_Assay->Animal_Model Informs in vivo testing Animal_Model->PK_Study Correlates efficacy with exposure Tox_Study Acute Toxicity Studies (Rodent models) PK_Study->Tox_Study Determines safety margins

Figure 2: A logical experimental workflow for preclinical evaluation.

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To determine the inhibitory effect of this compound on T-type calcium channels.

Methodology:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 T-type calcium channel subunits.

  • Perform whole-cell patch-clamp recordings.

  • Hold cells at a holding potential of -100 mV.

  • Elicit T-type calcium currents using a depolarizing step to -30 mV.

  • Apply varying concentrations of this compound to the bath solution.

  • Measure the peak inward current at each concentration and calculate the half-maximal inhibitory concentration (IC50).

In Vivo Anticonvulsant Activity: Animal Model

Objective: To assess the efficacy of this compound in a model of absence epilepsy.

Methodology:

  • Utilize a validated genetic animal model of absence epilepsy, such as the Genetic Absence Epilepsy Rats from Strasbourg (GAERS).

  • Implant cortical electrodes for continuous EEG monitoring.

  • Administer this compound or vehicle control via intraperitoneal injection.

  • Record EEG for a defined period post-administration.

  • Quantify the frequency and duration of spike-and-wave discharges to determine anticonvulsant efficacy.

Quantitative Data Summary (Hypothetical for this compound)

Due to the absence of specific data for this compound, the following table presents hypothetical target values based on the known activity of related oxazolidinediones.

AssayParameterHypothetical Value
T-type Ca2+ Channel BlockadeIC5010-100 µM
Anticonvulsant Activity (GAERS)ED5050-200 mg/kg

Conclusion

This compound represents a classic example of an oxazolidinedione anticonvulsant, with a presumed mechanism of action involving the blockade of T-type calcium channels. While direct and comprehensive pharmacological data for this specific agent are limited, its profile can be reasonably inferred from more extensively studied members of its class. Further investigation, following the outlined experimental protocols, would be necessary to fully elucidate its specific pharmacological properties. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the key characteristics and areas for future exploration of this compound and related compounds.

References

The Dawn of Targeted Epilepsy Treatment: A Technical Guide to Early Oxazolidinedione Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epilepsy treatment, the mid-20th century marked a pivotal turning point. Before this era, therapeutic options were largely limited to sedatives like bromides and phenobarbital. The targeted search for non-sedative anticonvulsants led to the development of the oxazolidinedione class, representing one of the first successful efforts in rational drug discovery for epilepsy. These compounds were revolutionary for their specific efficacy against petit mal (absence) seizures, a condition previously unaddressed by available therapies. This technical guide provides an in-depth review of the foundational research on the oxazolidinedione anticonvulsants, focusing on the core compounds, the quantitative data from seminal preclinical studies, and the detailed experimental protocols that identified their therapeutic potential.

Core Compounds and Preclinical Evaluation

The two most significant compounds to emerge from this class were Trimethadione (marketed as Tridione) and Paramethadione. Their development was heavily reliant on a systematic screening approach using newly developed animal models that could differentiate between various types of seizure activity. The primary assays used were the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (sc-PTZ) test, which became the benchmark for identifying drugs effective against absence seizures.

Data Presentation: Anticonvulsant and Neurotoxic Profiles

The following tables summarize the quantitative data from the foundational paper by Swinyard, Brown, and Goodman (1952), which established the anticonvulsant profiles of Trimethadione and Paramethadione in rats and mice. This data allowed for a direct comparison of their efficacy and toxicity, enabling the calculation of a Protective Index (PI), a crucial metric in early drug development.

Table 1: Anticonvulsant and Neurotoxic Properties in Rats (Oral Administration)

CompoundTestEndpointED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Trimethadione sc-PTZPrevention of Seizure3007202.4
MESAbolition of Extensor>1000720<0.7
Paramethadione sc-PTZPrevention of Seizure3509002.6
MESAbolition of Extensor>1000900<0.9

ED50: Effective Dose in 50% of animals. TD50: Toxic Dose (minimal neurotoxicity) in 50% of animals. Data sourced from Swinyard et al., 1952.

Table 2: Anticonvulsant and Neurotoxic Properties in Mice (Oral Administration)

CompoundTestEndpointED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Trimethadione sc-PTZPrevention of Seizure4706501.4
MESAbolition of Extensor13006500.5
Paramethadione sc-PTZPrevention of Seizure5308501.6
MESAbolition of Extensor9008500.9

ED50: Effective Dose in 50% of animals. TD50: Toxic Dose (minimal neurotoxicity) in 50% of animals. Data sourced from Swinyard et al., 1952.

The data clearly illustrates the high efficacy of both compounds against PTZ-induced seizures and their relative lack of efficacy in the MES test, predicting their clinical utility for absence seizures rather than tonic-clonic seizures.

Experimental Protocols

The methodologies developed in the 1940s and 1950s for anticonvulsant screening were critical for the discovery of the oxazolidinediones. These protocols were designed to be reproducible and to provide quantitative endpoints for drug comparison.

Maximal Electroshock Seizure (MES) Test

This test was designed to model generalized tonic-clonic seizures and assess a compound's ability to prevent the spread of seizure discharge.[1]

  • Apparatus : An AC electrical current source with a variable voltage and a fixed amperage. Corneal electrodes were used for stimulus delivery.

  • Subjects : Male albino mice (20-30g) and rats (100-150g).

  • Procedure :

    • The test compound was administered orally via gavage.

    • At the predetermined time of peak effect, a supramaximal electrical stimulus (typically 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) was delivered via corneal electrodes.[1]

    • Local anesthetic (e.g., 0.5% tetracaine) was applied to the corneas prior to electrode placement to minimize pain.[1]

    • The primary endpoint was the abolition of the tonic hindlimb extensor component of the seizure.[1] Animals that did not exhibit this phase were considered protected.

  • Quantification : The ED50 was calculated as the dose of the drug required to protect 50% of the animals from the tonic extensor phase.

Subcutaneous Pentylenetetrazol (sc-PTZ) Seizure Test

This chemical convulsion test was instrumental in identifying agents effective against absence seizures.[2] The convulsant agent, Pentylenetetrazol (also known as Metrazol), induces clonic seizures that were thought to mimic petit mal epilepsy.

  • Apparatus : Standard animal cages for observation, syringes for subcutaneous injection.

  • Subjects : Male albino mice and rats of similar weights to the MES test.

  • Procedure :

    • The test compound was administered orally.

    • At the time of peak effect, a dose of Pentylenetetrazol known to induce seizures in 97% or more of animals (the CD97 dose, typically 85 mg/kg for rats) was injected subcutaneously.

    • Animals were observed for a period of 30 minutes.

    • The endpoint was the prevention of a threshold clonic seizure, often characterized by a period of clonus of the head and forelimbs lasting for at least 5 seconds.

  • Quantification : The ED50 was calculated as the dose of the drug required to prevent the threshold clonic seizure in 50% of the animals.

Minimal Neurotoxicity Test (Rotarod)

To assess the therapeutic index of a compound, its efficacy had to be weighed against its toxicity. The most common measure was minimal motor impairment, assessed by the rotarod test.

  • Apparatus : A rotating rod, typically one inch in diameter, turning at a constant speed (e.g., 6-10 rpm).

  • Subjects : Male albino mice and rats.

  • Procedure :

    • Animals were pre-trained to remain on the rotating rod for a set period (e.g., one minute).

    • The test compound was administered orally.

    • At the time of peak effect, the animals were placed back on the rotating rod.

    • Neurotoxicity was defined as the inability of the animal to remain on the rod for the full duration.

  • Quantification : The TD50 was calculated as the dose that caused 50% of the animals to fail the test.

Mandatory Visualizations

Logical Workflow: Anticonvulsant Drug Screening

The following diagram illustrates the logical workflow used in the 1950s to screen and characterize novel anticonvulsant compounds, moving from initial synthesis to quantitative assessment of efficacy and safety.

Anticonvulsant_Screening_Workflow cluster_preclinical Preclinical Screening Pipeline Synthesis Chemical Synthesis (Oxazolidinedione Derivatives) Initial_Screen Initial Qualitative Screen (Fixed Doses) Synthesis->Initial_Screen Test Compound Quant_Efficacy Quantitative Efficacy (ED50 Determination) Initial_Screen->Quant_Efficacy Active Compound Quant_Toxicity Quantitative Toxicity (TD50 Determination) Initial_Screen->Quant_Toxicity Active Compound PI_Calc Protective Index (PI = TD50 / ED50) Quant_Efficacy->PI_Calc Quant_Toxicity->PI_Calc Mechanism_of_Action cluster_thalamus Thalamic Neuron Thalamocortical Thalamocortical Rhythmicity Seizure Absence Seizure (3-Hz Spike-Wave) Thalamocortical->Seizure Generates T_Channel T-type Ca2+ Channels T_Channel->Thalamocortical Drives Drug Trimethadione Drug->T_Channel Blocks

References

Methodological & Application

Application Notes and Protocols for Allopregnanolone in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Allomethadione" did not yield relevant scientific information, suggesting it may be a rare or alternative name. The following data and protocols are for Allopregnanolone , a neurosteroid with well-documented anticonvulsant properties, which is likely the intended compound of interest.

Introduction

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is an endogenous neurosteroid that is a potent positive allosteric modulator of the GABA-A receptor. It has demonstrated significant anticonvulsant effects in a variety of preclinical seizure models. These application notes provide an overview of the experimental use of allopregnanolone in common rodent seizure models, including detailed protocols and efficacy data. This information is intended for researchers, scientists, and drug development professionals working in the field of epilepsy research.

Data Presentation: Efficacy of Allopregnanolone in Seizure Models

The anticonvulsant efficacy of allopregnanolone has been quantified in several standard preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Allopregnanolone in the Maximal Electroshock Seizure (MES) Test in Mice

CompoundStrainRoute of AdministrationED₅₀ (mg/kg)95% Confidence Interval
AllopregnanoloneC57 MiceIntraperitoneal (i.p.)0.110.06 - 0.18
AllopregnanoloneC57 MiceIntraperitoneal (i.p.)0.0860.037 - 0.201
Phenobarbital (Comparator)C57 MiceIntraperitoneal (i.p.)2.611.59 - 4.26
Phenobarbital (Comparator)C57 MiceIntraperitoneal (i.p.)2.401.22 - 4.72

ED₅₀ (Median Effective Dose) is the dose required to produce a protective effect in 50% of the animals tested.

Table 2: Efficacy of Allopregnanolone in the Pentylenetetrazol (PTZ) Seizure Threshold Test in Mice

Route of AdministrationSeizure ModelED₅₀ (mg/kg)
IntranasalTimed Intravenous PTZ5.6
IntranasalPicrotoxin-induced Seizures5.9

The ED₅₀ in the PTZ threshold test represents the dose required to elevate the seizure threshold by a certain percentage.

Table 3: Efficacy of Allopregnanolone in a Tetramethylenedisulfotetramine (TETS)-Induced Status Epilepticus Model in Mice

Treatment (3 mg/kg, i.m.)Seizure TerminationMean Time to Seizure Termination (seconds)Survival Rate
Allopregnanolone92% (12 of 13)172 ± 1685%
Ganaxolone (analog)75% (6 of 8)447 ± 5250%
Vehicle0% (0 of 22)N/A~9%

This model represents a treatment-resistant form of status epilepticus.

Experimental Protocols

The following are detailed methodologies for two of the most common preclinical seizure models used to evaluate the anticonvulsant properties of allopregnanolone.

Protocol 1: Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation. This model is considered a model of generalized tonic-clonic seizures.

Materials:

  • Male C57BL/6J mice (20-25 g)

  • Allopregnanolone solution (dissolved in a suitable vehicle, e.g., 20% β-cyclodextran in 0.9% saline)

  • Vehicle solution

  • Corneal electrodes

  • Electroshock device

  • Normal saline

Procedure:

  • Animal Preparation: Acclimate mice to the laboratory environment for at least one week prior to testing. House animals with free access to food and water.

  • Drug Administration: Administer allopregnanolone or vehicle via intraperitoneal (i.p.) injection at various doses to different groups of mice. A typical pretreatment time is 30 minutes.

  • Electrode Placement: Apply a drop of normal saline to the corneal electrodes to ensure good electrical contact.

  • Induction of Seizure: Place the corneal electrodes on the corneas of the mouse. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position of at least 135 degrees from the plane of the body.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED₅₀ and its 95% confidence interval are then calculated using a probit analysis.

Protocol 2: Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate the ability of a compound to suppress seizures induced by the GABA-A receptor antagonist pentylenetetrazol. This model is often used to identify compounds effective against myoclonic and absence seizures.

Materials:

  • Male Swiss-Webster mice (18-25 g)

  • Allopregnanolone solution

  • Vehicle solution

  • Pentylenetetrazol (PTZ) solution (e.g., 80 mg/kg in saline for maximal seizure test)

  • Syringes and needles for injection

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimate mice as described in the MES protocol.

  • Drug Administration: Administer allopregnanolone or vehicle via the desired route (e.g., intraperitoneal, intranasal) at various doses and pretreatment times. For intranasal administration, a solution in 40% sulfobutylether-β-cyclodextrin can be used.

  • Induction of Seizures: Inject PTZ subcutaneously or intraperitoneally.

  • Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for a period of 30 minutes. Record the latency to and occurrence of different seizure endpoints, such as myoclonic jerks, clonic seizures, and tonic-clonic seizures with hindlimb extension.

  • Data Analysis: For the maximal PTZ seizure test, the percentage of animals protected from each seizure endpoint and the latency to seizure onset are recorded. For seizure threshold tests, where PTZ is infused intravenously, the dose of PTZ required to elicit the first seizure is determined. The ED₅₀ can be calculated based on the dose-dependent increase in seizure threshold or protection against maximal seizures.

Visualizations

Mechanism of Action: Allopregnanolone Signaling Pathway

Allopregnanolone_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Allopregnanolone Allopregnanolone Allopregnanolone->GABA_A_Receptor Positive Allosteric Modulation Seizure_Suppression Seizure Suppression Hyperpolarization->Seizure_Suppression Leads to

Caption: Allopregnanolone enhances GABA-A receptor activity, leading to neuronal inhibition.

Experimental Workflow: Preclinical Anticonvulsant Screening

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Anticonvulsant Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice) Drug_Administration Drug Administration (e.g., i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation Allopregnanolone & Vehicle Preparation Drug_Preparation->Drug_Administration Seizure_Induction Seizure Induction (MES or PTZ) Drug_Administration->Seizure_Induction Observation Behavioral Observation (Seizure Scoring) Seizure_Induction->Observation Data_Collection Record Seizure Parameters (Latency, Protection %) Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Probit for ED50) Data_Collection->Statistical_Analysis

Caption: Workflow for evaluating the anticonvulsant efficacy of allopregnanolone.

Application Notes and Protocols for In Vivo Animal Studies with Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo animal studies to evaluate the anticonvulsant properties of allomethadione, an oxazolidinedione derivative. Due to the limited publicly available data on this compound dosage, this document outlines a strategy for determining an effective dose range through a systematic dose-finding study, followed by established protocols for assessing anticonvulsant efficacy.

Introduction to this compound and the Oxazolidinedione Class

This compound (5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione) belongs to the oxazolidinedione class of compounds, which are known for their anticonvulsant properties. Historically, members of this class, such as trimethadione and paramethadione, have been used to treat absence seizures. The primary mechanism of action for this class is thought to involve the blockade of T-type calcium channels in the thalamus, which are implicated in the generation of spike-and-wave discharges characteristic of absence seizures.

Given its classification, in vivo evaluation of this compound's anticonvulsant activity should employ validated and standardized animal models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models.

Proposed Dosing Strategy for this compound

Data from Related Compounds:

CompoundAnimal ModelDosageEfficacy/Toxicity
TrimethadioneRat (oral)1-4 mg/kgPharmacokinetic study
DimethadioneRat (gestational)300 mg/kg (q12h)Developmental toxicity study
PH192 (novel oxazolidinone)Mouse (i.p.)ED50: 34.5 mg/kg6 Hz seizure model
PH192 (novel oxazolidinone)Rat (i.p.)ED50: ~90 mg/kg6 Hz seizure model
PH192 (novel oxazolidinone)Rat (i.p.)100 mg/kg83.3% protection in MES, 80% in PTZ
5-Phenyl-2,4-oxazolidinedioneMouse (oral)LD50: 1516 mg/kgAcute toxicity
5-Phenyl-2,4-oxazolidinedioneMouse (i.p.)LD50: 572 mg/kgAcute toxicity

The wide dosage range observed for trimethadione and dimethadione highlights the significant impact of small structural changes on potency. The data for the novel oxazolidinone, PH192, provides a more contemporary and potentially relevant starting point.

Recommended Approach: Dose-Response Escalation Study

A dose-escalation study is recommended to determine the optimal dose of this compound. This involves administering progressively higher doses of the compound to different groups of animals and observing for both efficacy in seizure models and any signs of toxicity.

Suggested Starting Dose Range:

Based on the data for PH192, a starting dose range for this compound in mice or rats could be between 10 mg/kg and 100 mg/kg administered intraperitoneally (i.p.). This range should be explored in a preliminary study to identify a dose that shows some anticonvulsant activity without causing overt toxicity.

Toxicity Monitoring:

Animals should be closely monitored for any adverse effects, including sedation, ataxia (loss of coordination), respiratory distress, and any changes in behavior. An initial acute toxicity study to determine the Median Lethal Dose (LD50) can provide a safety margin for subsequent efficacy studies. Based on the LD50 of a related compound (572 mg/kg, i.p. in mice), an upper limit for the initial dose-finding study should be set well below this value.

Experimental Protocols

The following are detailed protocols for two standard preclinical models used to assess anticonvulsant activity.

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with a small amount of a solubilizing agent like Tween 80, if necessary)

  • Male mice (e.g., CD-1, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g)

  • Electroconvulsive shock device with corneal electrodes

  • Electrode solution (0.9% saline)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle (control group) intraperitoneally. The volume of administration should be consistent across all groups (e.g., 10 ml/kg for mice).

  • Time to Peak Effect: Allow sufficient time for the drug to reach its peak effect. This may need to be determined in a preliminary pharmacokinetic study, but a common time point for i.p. administration is 30-60 minutes.

  • Induction of Seizure:

    • Apply a drop of electrode solution to the corneal electrodes.

    • Gently restrain the animal and apply the electrodes to the corneas.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position of at least 180 degrees with the plane of the body.

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension. A compound is considered to have provided protection if this phase of the seizure is abolished.

  • Data Analysis: Calculate the percentage of animals protected in each dose group and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds effective against these seizure types.

Materials:

  • This compound

  • Vehicle

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice)

  • Male mice (e.g., CD-1, 20-25 g)

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Animal Acclimation: As in the MES model.

  • Drug Administration: Administer this compound or vehicle i.p. at various doses.

  • Time to Peak Effect: Wait for the predetermined time to peak effect.

  • Induction of Seizure: Administer a convulsant dose of PTZ subcutaneously in the loose skin on the back of the neck.

  • Observation: Place the animal in an individual observation chamber and observe for 30 minutes for the onset of seizures. The characteristic seizure endpoint is a clonic seizure lasting for at least 5 seconds, characterized by clonus of the forelimbs, hindlimbs, and/or body.

  • Endpoint: The primary endpoint is the presence or absence of a clonic seizure within the 30-minute observation period. The latency to the first seizure can also be recorded as a secondary endpoint.

  • Data Analysis: Calculate the percentage of animals protected from clonic seizures in each dose group and determine the ED50.

Visualizations

Experimental Workflow for Dose-Response Study

DoseResponseWorkflow cluster_prep Preparation cluster_dosing Dosing cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis A Acclimate Animals B Prepare this compound Doses A->B C Administer Vehicle (Control) D Administer Low Dose E Administer Mid Dose F Administer High Dose G Induce Seizure (MES or scPTZ) C->G D->G E->G F->G H Observe & Record Seizure Endpoint G->H I Calculate % Protection H->I J Determine ED50 I->J

Caption: Workflow for a dose-response study of this compound.

Signaling Pathway (Hypothesized)

SignalingPathway This compound This compound T_type_Ca_Channel T-type Calcium Channel (Thalamic Neurons) This compound->T_type_Ca_Channel Blocks Ca_Influx Calcium Influx T_type_Ca_Channel->Ca_Influx Mediates Spike_Wave Spike-and-Wave Discharges Ca_Influx->Spike_Wave Triggers Absence_Seizure Absence Seizure Spike_Wave->Absence_Seizure Leads to

Caption: Hypothesized mechanism of action for this compound.

Disclaimer: The information provided in these application notes is for research purposes only and is based on the available scientific literature for related compounds. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. A thorough literature review and consultation with experienced pharmacologists and toxicologists are strongly recommended before initiating any in vivo studies with a novel compound.

Application Notes and Protocols for the Laboratory Synthesis of Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Abstract

These application notes provide detailed protocols for the laboratory synthesis of Allomethadione, also known as 3-allyl-5-methyl-2,4-oxazolidinedione. This document is intended for researchers, scientists, and drug development professionals. All experimental procedures should be conducted by qualified personnel in a properly equipped laboratory, adhering to all relevant safety guidelines.

Introduction

This compound is an organic compound belonging to the oxazolidinedione class of molecules. Historically, compounds in this class have been investigated for their anticonvulsant properties. This compound's synthesis involves the alkylation of a 5-methyloxazolidine-2,4-dione precursor. The protocols outlined below are based on established chemical principles for N-alkylation of heterocyclic compounds.

Chemical and Physical Properties

A summary of key properties for this compound is presented below.

PropertyValue
IUPAC Name 3-allyl-5-methyl-1,3-oxazolidine-2,4-dione
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance Colorless oil
CAS Number 526-35-2

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the core heterocyclic structure, 5-methyloxazolidine-2,4-dione. The second, and key, step is the N-alkylation of this intermediate with an allyl halide to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Alkylation A Ethyl Lactate + Urea B 5-Methyloxazolidine-2,4-dione Sodium Salt A->B  Sodium Ethoxide   D This compound B->D  Solvent (e.g., Benzene)   C Allyl Bromide C->D

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

4.1. Materials and Equipment

  • Reagents: Ethyl lactate, urea, sodium metal, absolute ethanol, allyl bromide, benzene (or a suitable, safer alternative solvent like toluene or 2-methyl-THF), sodium bicarbonate, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation apparatus.

4.2. Protocol 1: Synthesis of 5-Methyloxazolidine-2,4-dione Sodium Salt (Intermediate)

This protocol outlines the preparation of the key intermediate.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (4.6 parts by weight) to absolute ethanol (100 parts by weight) in portions.

  • Reaction: Once all the sodium has reacted, add urea (12 parts by weight) and ethyl lactate (23.6 parts by weight) to the sodium ethoxide solution.

  • Reflux: Heat the mixture to reflux with stirring for 2-3 hours.

  • Isolation: After cooling, the sodium salt of 5-methyloxazolidine-2,4-dione will precipitate. Isolate the solid by filtration and wash with a small amount of cold ethanol. Dry the product under vacuum.

4.3. Protocol 2: Synthesis of this compound

This protocol details the N-alkylation of the intermediate to form the final product. A general workflow is depicted below.

Experimental_Workflow A Suspend Intermediate in Benzene B Add Allyl Bromide A->B C Reflux for 20 hours B->C D Filter Solid Byproducts C->D E Wash Organic Phase with Sodium Bicarbonate Solution D->E F Dry with Anhydrous Magnesium Sulfate E->F G Remove Solvent via Rotary Evaporation F->G H Purify by Vacuum Distillation G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

  • Reaction Setup: Suspend the dry sodium salt of 5-methyloxazolidine-2,4-dione (from Protocol 4.2) in dry benzene (100 parts by weight) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Alkylation: Add allyl bromide (30.25 parts by weight) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for approximately 20 hours with vigorous stirring.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solid byproducts (e.g., sodium bromide).

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution. Repeat the washing until the aqueous layer is neutral or slightly alkaline.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation. This compound is reported to distill at 89-90 °C at a pressure of 1 mmHg.[1]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Metal: Reacts violently with water. Handle with extreme care under an inert atmosphere.

    • Allyl Bromide: Is a lachrymator and is toxic. Handle only in a fume hood.

    • Benzene: Is a known carcinogen. Safer alternatives such as toluene should be considered.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C-O-C).

  • Mass Spectrometry (MS): To confirm the molecular weight.

This document provides a framework for the synthesis of this compound for research purposes. Researchers should consult the primary literature and adapt these protocols as necessary for their specific laboratory conditions and safety standards.

References

Application Notes and Protocols for the Quantification of Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomethadione, also known as 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP), is a secondary, inactive metabolite of methadone, a synthetic opioid used for pain management and in opioid maintenance therapy. The quantification of this compound, alongside methadone and its primary metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), is crucial in pharmacokinetic studies, clinical monitoring, and forensic toxicology. Accurate measurement of these compounds in biological matrices helps in assessing patient compliance, understanding individual metabolic differences, and investigating potential drug-drug interactions.

These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Methadone

Methadone is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 playing significant roles. The major metabolic pathway involves N-demethylation to form the unstable intermediate, which then undergoes spontaneous cyclization to yield the primary metabolite, EDDP. EDDP can be further metabolized to this compound (EMDP). Monitoring the parent drug and its metabolites provides a comprehensive picture of the drug's disposition in the body.

Methadone_Metabolism Methadone Methadone Intermediate Unstable Intermediate Methadone->Intermediate N-demethylation (CYP3A4, CYP2B6) EDDP EDDP (Primary Metabolite) Intermediate->EDDP Spontaneous Cyclization This compound This compound (EMDP) (Secondary Metabolite) EDDP->this compound Metabolism

Caption: Metabolic conversion of Methadone to this compound (EMDP).

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of this compound (EMDP) and related compounds using LC-MS/MS and GC-MS methods in various biological matrices.

Table 1: LC-MS/MS Method Validation Parameters

AnalyteMatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Accuracy (%)Precision (%RSD)
This compound (EMDP) Breast Milk10 - 5001089 - 10115 - 20[1]
Methadone Breast Milk10 - 500589 - 10115 - 20[1]
EDDP Breast Milk10 - 500589 - 10115 - 20[1]
Methadone Plasma15 - 1000590 - 110< 15
EDDP Plasma5 - 1000290 - 110< 15[2]
Methadone Urine15 - 10001090 - 110< 15
EDDP Urine2 - 1000190 - 110< 15[2]

Table 2: GC-MS Method Validation Parameters

AnalyteMatrixLinearity Range (µg/L)Recovery (%)Accuracy (% Bias)Precision (%RSD)
This compound (EMDP) Breast Milk1.00 - 500> 93.00.8 - 5.71.3 - 5.2[3]
Methadone Breast Milk2.00 - 1000> 93.00.8 - 5.71.3 - 5.2[3]
EDDP Breast Milk1.00 - 500> 93.00.8 - 5.71.3 - 5.2[3]
EDDP Urine40 - 2000---[4]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids

Effective sample preparation is critical for removing interferences such as proteins and phospholipids, thereby enhancing the accuracy and longevity of the analytical system.

A. Solid-Phase Extraction (SPE) for Urine Samples

This protocol is suitable for cleaning urine samples prior to both LC-MS/MS and GC-MS analysis.

  • Sample Pre-treatment : To 1 mL of urine, add 50 µL of an internal standard solution (e.g., EDDP-d3, Methadone-d9).

  • Conditioning : Condition a mixed-mode SPE cartridge (e.g., Isolute Confirm HCX) with 2 mL of methanol, followed by 2 mL of deionized water.[3]

  • Loading : Load the pre-treated urine sample onto the SPE cartridge.

  • Washing : Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol to remove interferences.

  • Elution : Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

SPE_Workflow start Start pretreatment Sample Pre-treatment (Add Internal Standard) start->pretreatment loading Load Sample pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Wash Cartridge (Water, HCl, Methanol) loading->washing elution Elute Analytes washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute evaporation->reconstitution analysis Analysis (LC-MS/MS or GC-MS) reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

B. Liquid-Liquid Extraction (LLE) for Plasma/Breast Milk Samples

This protocol involves protein precipitation followed by liquid-liquid extraction, suitable for complex matrices like plasma or breast milk.[1][4]

  • Protein Precipitation : To 0.5 mL of plasma or breast milk, add 50 µL of internal standard and 1 mL of ice-cold acetonitrile. Vortex for 1 minute.[3]

  • Centrifugation : Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction : Transfer the supernatant to a clean tube. Add 3 mL of a chloroform:isopropanol (90:10 v/v) mixture.[4]

  • Phase Separation : Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection : Carefully transfer the lower organic layer to a new tube.

  • Evaporation & Reconstitution : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent for analysis.

Protocol 2: LC-MS/MS Analysis

This method provides high sensitivity and specificity for the quantification of this compound and its related compounds.

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[1]

  • Chromatographic Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution :

    • Start with 95% A, hold for 1 min.

    • Linearly decrease A to 5% over 8 min.

    • Hold at 5% A for 2 min.

    • Return to 95% A and re-equilibrate for 3 min.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 40°C.

  • Mass Spectrometry Parameters (MRM Mode) :

    • Ion Source : APCI, positive ion mode.

    • Ion Source Temperature : 400°C.

    • Collision Gas : Argon.

    • MRM Transitions :

      • Methadone: m/z 310.2 → 265.2

      • EDDP: m/z 278.2 → 234.2

      • This compound (EMDP): m/z 276.2 → 187.1

      • Methadone-d9 (IS): m/z 319.2 → 271.2

      • EDDP-d3 (IS): m/z 281.2 → 237.2

Protocol 3: GC-MS Analysis

GC-MS is a robust and reliable alternative for the quantification of this compound.

  • Instrumentation : A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.[3]

  • GC Column : A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp at 20°C/min to 300°C.

    • Hold at 300°C for 5 min.

  • Injection : 1 µL, splitless mode.

  • Inlet Temperature : 280°C.

  • Mass Spectrometry Parameters (SIM/MRM Mode) :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Transfer Line Temperature : 280°C.

    • Selected Ions for Monitoring (SIM) :

      • Methadone: m/z 294, 223, 72

      • EDDP: m/z 277, 262, 234[4]

      • This compound (EMDP): m/z 275, 260, 202

      • Internal Standards (deuterated analogs) should be monitored at their respective characteristic ions.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Urine, Plasma, etc.) prep_method Extraction (SPE or LLE) sample->prep_method separation Chromatographic Separation (LC or GC) prep_method->separation detection Mass Spectrometric Detection (MS/MS or MS) separation->detection quant Quantification (Calibration Curve) detection->quant report Final Report quant->report

References

Application Notes & Protocols: Allomethadione Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allomethadione, the active N-demethylated metabolite of the anticonvulsant drug trimethadione, is a subject of interest in neurological research.[1] Like its parent compound, this compound's primary mechanism of action is the blockade of T-type calcium channels, which are implicated in the pathophysiology of absence seizures and other neurological conditions.[2][3] The effective study of this compound in preclinical rodent models necessitates standardized and reproducible administration protocols. This document provides detailed methodologies for the most common administration routes, summarizes key quantitative parameters, and visualizes experimental workflows and the compound's mechanism of action.

Comparative Data on Administration Routes

The choice of administration route is critical as it influences the pharmacokinetics (absorption, distribution, metabolism, and excretion) and subsequent pharmacodynamics of the compound. Below is a summary of common routes used in rodent studies.

Table 1: Recommended Injection Volumes and Needle Sizes for Rodent Models

Route Species Max Volume (per site) Recommended Needle Gauge Needle Length
Oral (Gavage) Mouse10 mL/kg[4]18-20g (with ball-tip)[4]1 - 1.5 inches[4]
Rat10-20 mL/kg[5]16-20g (with ball-tip)[4]2 - 3 inches[4]
Intraperitoneal (IP) Mouse10 mL/kg[6]25-27g[6]0.5 - 0.75 inches
Rat10 mL/kg[6][7]23-26g[7][8]0.625 - 0.75 inches[7]
Intravenous (IV) Mouse (Tail Vein)~1% of body weight[9]28-30g[10]0.5 inches
Rat (Tail Vein)5 mL/kg23-25g0.75 - 1 inch
Subcutaneous (SC) Mouse10 mL/kg25-27g[10]0.5 - 0.75 inches
Rat5 mL/kg23-25g0.75 - 1 inch

Note: Volumes should be minimized whenever possible. For repeated dosing, consider alternating injection sites.[7] Always consult and adhere to institution-specific IACUC guidelines.

Mechanism of Action: T-Type Calcium Channel Blockade

This compound exerts its anticonvulsant effects primarily by acting as a T-type calcium channel blocker.[2] These low-voltage activated calcium channels are crucial for regulating neuronal excitability and are particularly concentrated in thalamic neurons, which play a role in generating the spike-and-wave discharges characteristic of absence seizures.[11][12] By inhibiting these channels, this compound reduces the flow of calcium ions into the neuron, which hyperpolarizes the cell membrane and decreases the likelihood of synchronous, rhythmic firing that leads to seizures.[13]

Allomethadione_MoA cluster_neuron Presynaptic Neuron Depol Small Depolarization Channel_Open T-type Ca²⁺ Channel Opens Depol->Channel_Open Activates Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Allows Action_Potential Action Potential Ca_Influx->Action_Potential Triggers This compound This compound This compound->Channel_Open Blocks

Caption: Mechanism of Action of this compound as a T-type calcium channel blocker.

Experimental Protocols

The following are generalized protocols for common administration routes. Researchers must adapt these protocols to specific experimental needs, including the choice of vehicle and dosage, and ensure all procedures are approved by their institution's Animal Care and Use Committee.

Protocol 1: Oral Gavage (PO) in Rats

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[4]

Materials:

  • This compound solution/suspension

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge, 3-inch, ball-tipped for adult rats)[5]

  • Syringe (sized for the calculated dose)

  • Weigh scale

  • 70% ethanol and gauze (optional, for disinfecting vials)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Weigh the rat to calculate the correct dosing volume (typically not exceeding 10 mL/kg).[4] Prepare the this compound formulation and draw it into the syringe.

  • Animal Restraint: Restrain the rat securely to prevent movement. One common method is to hold the rat over the neck and thoracic region while supporting its lower body.[5] The head should be positioned upward to straighten the path to the esophagus.[5]

  • Needle Insertion: Gently insert the gavage needle into the mouth, to the side of the incisors, and advance it over the tongue.[5] The needle should pass smoothly down the esophagus; the animal may exhibit a swallowing reflex.[5]

  • Verification: CRITICAL: Do not force the needle. If resistance is met, it may have entered the trachea.[5] Withdraw and attempt to reinsert.

  • Administration: Once the needle is properly positioned (pre-measured to the level of the last rib), administer the solution slowly and steadily.[4]

  • Post-Administration Monitoring: After administration, remove the needle smoothly in the same direction it was inserted.[14] Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 15 minutes.[14]

Protocol 2: Intraperitoneal (IP) Injection in Rats

IP injection is a common parenteral route for systemic drug delivery.

Materials:

  • This compound solution

  • Sterile syringe (1-5 mL) and needle (23-25 gauge)[7]

  • Weigh scale

  • 70% ethanol and gauze

  • Sharps container

  • PPE

Procedure:

  • Preparation: Weigh the animal and calculate the required volume (max 10 mL/kg).[6][7] Warm the substance to room or body temperature if appropriate.[7] Draw the solution into a new sterile syringe with a new sterile needle.[8]

  • Animal Restraint: Restrain the rat in dorsal recumbency (on its back), tilting the head slightly downwards.[8] This allows abdominal organs to shift away from the injection site.[15]

  • Site Identification: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum (on the left) and the urinary bladder.[7][15][16] Disinfect the injection site with 70% alcohol.[8]

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[7][8]

  • Verification: Gently aspirate by pulling back the plunger.[8][15] If no fluid or material (e.g., urine, intestinal contents) enters the syringe hub, you are in the peritoneal cavity.[8] If fluid is aspirated, discard the needle and syringe, and re-attempt with fresh materials at a slightly different location.[15]

  • Injection: Depress the plunger smoothly to administer the substance.[7]

  • Post-Injection Monitoring: Withdraw the needle and place the syringe directly into a sharps container.[6] Return the animal to its cage and monitor for any adverse reactions, such as bleeding or signs of pain.[6]

General Experimental Workflow

A typical in vivo study involving this compound administration follows a structured workflow from preparation to data analysis.

Experimental_Workflow Prep 1. Preparation DoseCalc 2. Animal Weighing & Dose Calculation Prep->DoseCalc Admin 3. This compound Administration (PO, IP, IV) DoseCalc->Admin Observe 4. Behavioral/Physiological Observation Admin->Observe Sample 5. Sample Collection (Blood, Tissue) Observe->Sample During or Post-observation Analysis 6. Data Analysis (PK/PD Modeling) Observe->Analysis Sample->Analysis Results 7. Results & Interpretation Analysis->Results

Caption: A generalized workflow for rodent studies involving this compound.

References

Application Notes and Protocols for Assessing Allomethadione Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a framework for researchers, scientists, and drug development professionals to evaluate the cellular activity of Allomethadione. Based on its structural similarity to other oxazolidinedione anticonvulsants like trimethadione and paramethadione, the primary hypothesized mechanism of action for this compound is the modulation of T-type calcium channels and potentially GABAergic neurotransmission.[1][2][3] The following protocols describe a tiered approach, starting with general cytotoxicity assessment, followed by specific assays to investigate its effects on calcium signaling and neuronal activity.

Assessment of General Cytotoxicity

It is crucial to first determine the concentration range at which this compound exhibits cytotoxic effects to distinguish between targeted pharmacological effects and general toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.

Materials:

  • Selected neuronal cell line (e.g., SH-SY5Y, PC-12)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Presentation: this compound Cytotoxicity
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.1100 ± 598 ± 495 ± 6
198 ± 695 ± 590 ± 7
1095 ± 488 ± 680 ± 5
10070 ± 855 ± 740 ± 8
100020 ± 510 ± 45 ± 3

Investigation of T-type Calcium Channel Modulation

Given that related compounds inhibit T-type calcium channels, a calcium influx assay is a key experiment to test this potential mechanism for this compound.[2][3]

Protocol 2: Fluorescent Calcium Influx Assay

Objective: To determine if this compound inhibits T-type calcium channel activity by measuring changes in intracellular calcium concentration.

Materials:

  • Cell line expressing T-type calcium channels (e.g., HEK293 cells transfected with CACNA1G, CACNA1H, or CACNA1I)

  • This compound

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • T-type calcium channel agonist (e.g., Mibefradil as a known inhibitor for control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate and incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells twice with HBSS.

  • Compound Incubation: Add 100 µL of HBSS containing various concentrations of this compound or a control inhibitor (Mibefradil) and incubate for 15-30 minutes.

  • Calcium Influx Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a T-type calcium channel agonist and immediately begin recording the fluorescence intensity over time.

Data Presentation: this compound Effect on Calcium Influx
TreatmentPeak Fluorescence Intensity (Arbitrary Units)% Inhibition of Calcium Influx
Vehicle Control5000 ± 3000
This compound (1 µM)4500 ± 25010
This compound (10 µM)3000 ± 20040
This compound (100 µM)1500 ± 15070
Mibefradil (10 µM)1000 ± 10080

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized Signaling Pathway of this compound

Allomethadione_Pathway This compound This compound T_type_Ca_Channel T-type Ca²⁺ Channel This compound->T_type_Ca_Channel Inhibits GABA_A_Receptor GABAₐ Receptor This compound->GABA_A_Receptor Potentiates? Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Mediates Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Reduces Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Mediates Neuronal_Inhibition Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Increases Experimental_Workflow start Start: Select Neuronal Cell Line cytotoxicity Protocol 1: MTT Assay for Cytotoxicity (Determine IC50) start->cytotoxicity calcium_assay Protocol 2: Calcium Influx Assay (Assess T-type Channel Modulation) cytotoxicity->calcium_assay Use non-toxic concentrations neuronal_activity Further Assays: - Patch Clamp Electrophysiology - Neurotransmitter Release Assay calcium_assay->neuronal_activity If calcium modulation is observed data_analysis Data Analysis and Interpretation calcium_assay->data_analysis neuronal_activity->data_analysis end End: Characterize this compound Activity data_analysis->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allomethadione is an anticonvulsant drug belonging to the oxazolidinedione class. It is structurally related to other medications in this class, such as trimethadione and paramethadione. Accurate and reliable quantitative analysis of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is designed to provide high sensitivity, specificity, and reproducibility for researchers, scientists, and professionals in drug development.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. A reversed-phase C18 column is utilized for the separation.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., ZORBAX SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.8) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Dipotassium hydrogen phosphate (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of potassium dihydrogen phosphate and dipotassium hydrogen phosphate in deionized water to a final concentration of 25 mM. Adjust the pH to 6.8 using phosphoric acid or potassium hydroxide if necessary.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 volume ratio. Degas the solution for 15 minutes in an ultrasonic bath before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Pharmaceutical Formulations (Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.

    • Dilute to the mark with the mobile phase and mix thoroughly.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Table 2: Method Validation Summary

ParameterTypical Results
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.6
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time (min) Approximately 5.2

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the logical steps involved in the method development process.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development A Define Analytical Objectives B Select Chromatographic Mode (Reversed-Phase) A->B C Column & Mobile Phase Screening B->C D Optimize Mobile Phase Composition & pH C->D E Optimize Flow Rate & Column Temperature D->E F Method Validation (ICH Guidelines) E->F G Finalized HPLC Method F->G

Caption: Logical steps in the HPLC method development for this compound.

The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative determination of this compound. The protocol is straightforward, utilizing common HPLC instrumentation and reagents. The method's performance, as summarized by the validation parameters, demonstrates its suitability for routine quality control and research applications in the pharmaceutical industry.

Application Notes and Protocols for the NMR Analysis of Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Allomethadione, a compound of interest in pharmaceutical research. The following sections detail the necessary protocols for sample preparation, data acquisition, and spectral interpretation, alongside expected data presented in a clear, tabular format.

Introduction to NMR Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules like this compound (3-allyl-5,5-dimethyloxazolidine-2,4-dione). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the confirmation of the molecular structure and the identification of potential impurities. This document outlines the standardized procedures for conducting ¹H and ¹³C NMR analysis of this compound.

Predicted Quantitative NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-1' (allyl CH₂)4.1 - 4.3Doublet
H-2' (allyl CH)5.7 - 5.9Multiplet
H-3' (allyl CH₂)5.2 - 5.4Multiplet
CH₃ (at C5)1.4 - 1.6Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2 (C=O)155 - 157
C4 (C=O)175 - 177
C578 - 80
C1' (allyl CH₂)42 - 44
C2' (allyl CH)130 - 132
C3' (allyl CH₂)118 - 120
CH₃ (at C5)24 - 26

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.

  • Transfer: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any insoluble impurities.

A visual representation of the sample preparation workflow is provided below.

G cluster_workflow NMR Sample Preparation Workflow weigh Weigh this compound (5-10 mg) add_solvent Add CDCl3 with TMS (~0.6 mL) weigh->add_solvent dissolve Dissolve Sample (Vortex/Invert) add_solvent->dissolve transfer Filter if Necessary dissolve->transfer

Caption: Workflow for preparing an this compound sample for NMR analysis.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): -10 to 220 ppm.

  • Temperature: 298 K.

The logical relationship for setting up an NMR experiment is outlined in the diagram below.

G cluster_logical_flow NMR Experiment Setup Logic start Start sample_ready Sample Prepared start->sample_ready select_experiment Select Experiment (1H or 13C) sample_ready->select_experiment set_parameters Set Acquisition Parameters select_experiment->set_parameters acquire_data Acquire Data set_parameters->acquire_data process_data Process FID acquire_data->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum end End analyze_spectrum->end

Caption: Logical flow for conducting an NMR experiment.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratios of the different protons in the molecule.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.

  • Structural Assignment: Assign the observed peaks to the corresponding atoms in the this compound structure based on their chemical shifts, multiplicities (for ¹H NMR), and integration values.

Safety Precautions

  • Always handle deuterated solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when preparing NMR samples.

  • Be aware of the strong magnetic fields associated with NMR spectrometers and follow all safety guidelines provided by the instrument manufacturer.

By following these application notes and protocols, researchers can reliably perform NMR analysis of this compound for structural verification and purity assessment, contributing to the advancement of drug development and scientific research.

Application Notes and Protocols for Patch-Clamp Recording of Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomethadione, also known by the name Aloxidone, is an anticonvulsant drug belonging to the oxazolidinedione class. While specific research on the direct interaction of this compound with ion channels is limited, its structural similarity to other well-characterized anticonvulsants, such as trimethadione and its active metabolite dimethadione, suggests a likely mechanism of action involving the modulation of voltage-gated ion channels. Notably, trimethadione and dimethadione have been shown to inhibit T-type calcium channels, which are implicated in the generation of spike-wave discharges characteristic of absence seizures.[1]

These application notes provide a detailed protocol for investigating the effects of this compound on voltage-gated calcium channels, particularly T-type calcium channels, using the patch-clamp technique. The protocols outlined below are designed for researchers in neuroscience, pharmacology, and drug development to assess the electrophysiological properties and potential therapeutic mechanism of this compound.

Putative Mechanism of Action

Based on the pharmacology of related oxazolidinedione anticonvulsants, it is hypothesized that this compound acts as a blocker of low-voltage-activated (T-type) calcium channels. These channels play a critical role in regulating neuronal excitability and are key players in the pathophysiology of absence epilepsy. By blocking T-type calcium channels, this compound may reduce the likelihood of the synchronized neuronal firing that underlies seizure activity.

Data Presentation

The following tables summarize hypothetical quantitative data from whole-cell patch-clamp experiments investigating the effect of this compound on T-type calcium currents in cultured neurons.

Table 1: Effect of this compound on T-type Calcium Current Amplitude

This compound Concentration (µM)Peak Current Amplitude (pA) (Mean ± SEM)% Inhibition (Mean ± SEM)
Control (0)-150.5 ± 10.20
1-125.8 ± 9.516.4 ± 2.1
10-88.2 ± 7.141.4 ± 3.5
50-45.1 ± 4.870.0 ± 4.2
100-20.3 ± 2.586.5 ± 2.8

Table 2: Voltage-Dependence of T-type Calcium Channel Activation in the Presence of this compound

Membrane Potential (mV)V₅₀ of Activation (mV) (Control)V₅₀ of Activation (mV) (50 µM this compound)
-100-55.2 ± 1.5-55.8 ± 1.8
-90-55.4 ± 1.3-56.1 ± 1.6
-80-55.1 ± 1.6-55.5 ± 1.9
-70-55.3 ± 1.4-55.9 ± 1.7

Table 3: Voltage-Dependence of T-type Calcium Channel Inactivation in the Presence of this compound

Membrane Potential (mV)V₅₀ of Inactivation (mV) (Control)V₅₀ of Inactivation (mV) (50 µM this compound)
-120-80.5 ± 2.1-95.2 ± 2.5
-110-80.2 ± 1.9-94.8 ± 2.3
-100-80.8 ± 2.3-95.5 ± 2.7
-90-80.4 ± 2.0-95.1 ± 2.4

Experimental Protocols

Cell Preparation
  • Cell Culture : Use a cell line endogenously expressing T-type calcium channels (e.g., HEK-293 cells stably transfected with CaV3.1, CaV3.2, or CaV3.3 subunits) or primary neuronal cultures (e.g., dorsal root ganglion neurons or thalamic neurons).

  • Plating : Plate cells onto glass coverslips at a suitable density to allow for isolated single cells for patch-clamp recording.

  • Incubation : Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours before recording.

Solutions
  • External Solution (in mM) : 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM) : 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution : Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Visualization : Place the coverslip with cultured cells in a recording chamber on the stage of an inverted microscope.

  • Pipette Positioning : Using a micromanipulator, carefully approach a single, healthy-looking cell with the patch pipette.

  • Giga-seal Formation : Apply gentle suction to the back of the pipette to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration : Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition : Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software.

Experimental Workflow for this compound Application

G cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application cluster_3 Analysis prep_cells Prepare Cell Culture obtain_seal Obtain Giga-seal prep_cells->obtain_seal prep_solutions Prepare Solutions prep_solutions->obtain_seal pull_pipettes Pull Patch Pipettes pull_pipettes->obtain_seal whole_cell Establish Whole-Cell obtain_seal->whole_cell record_control Record Control Currents whole_cell->record_control apply_this compound Apply this compound record_control->apply_this compound record_drug Record Currents with Drug apply_this compound->record_drug washout Washout record_drug->washout record_washout Record Washout Currents washout->record_washout analyze_data Analyze Data record_washout->analyze_data

Caption: Experimental workflow for patch-clamp recording with this compound application.

Voltage Protocols
  • Current-Voltage (I-V) Relationship : From a holding potential of -100 mV, apply a series of depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments.

  • Steady-State Inactivation : From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -110 mV to -30 mV in 10 mV increments, followed by a test pulse to -30 mV.

Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action of this compound on a neuron exhibiting T-type calcium channel activity.

G cluster_cell Neuron T_channel T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx T_channel->Ca_influx opens Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential This compound This compound This compound->T_channel blocks

Caption: Putative signaling pathway of this compound action on T-type calcium channels.

Logical Relationship Diagram

G Hypothesis Hypothesis: This compound blocks T-type Ca²⁺ channels Experiment Experiment: Whole-cell patch-clamp on cells expressing T-type channels Hypothesis->Experiment Data_Collection Data Collection: Measure current amplitude and voltage-dependence Experiment->Data_Collection Analysis Data Analysis: Compare control vs. drug conditions Data_Collection->Analysis Conclusion Conclusion: Determine the effect of this compound on T-type Ca²⁺ channels Analysis->Conclusion

Caption: Logical flow of the experimental investigation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Allomethadione Synthesis Yield Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering yield issues during the synthesis of Allomethadione (3-allyl-5-methyloxazolidine-2,4-dione).

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than reported values. What are the most common causes?

A1: Low yields in this compound synthesis can often be attributed to several factors.[1] A primary reason can be the quality and purity of the starting material, 5-methyloxazolidine-2,4-dione. Additionally, the choice of base and solvent, reaction temperature, and moisture in the reaction environment can significantly impact the outcome. Incomplete reaction or the formation of side products during the reaction or workup are also common culprits.

Q2: How can I ensure my starting materials are of sufficient quality?

A2: It is crucial to use pure starting materials.[1] The 5-methyloxazolidine-2,4-dione should be verified for purity by techniques such as melting point analysis or NMR spectroscopy. The allyl bromide should be clear and colorless; a yellow or brown color indicates decomposition, which can introduce impurities and reduce yield. If necessary, consider purifying reagents and solvents before use.[1]

Q3: I am observing the formation of multiple products in my TLC analysis. What could be the cause?

A3: The presence of multiple spots on a TLC plate suggests the formation of byproducts. This can be due to several factors, including:

  • Side reactions: The allyl bromide can react with itself or the solvent, especially at elevated temperatures.

  • Decomposition: The product, this compound, or the starting material might be sensitive to the reaction conditions, leading to decomposition.[1]

  • Impure starting materials: Impurities in the 5-methyloxazolidine-2,4-dione or allyl bromide can lead to the formation of undesired products.

To mitigate this, ensure precise temperature control, use purified reagents, and consider adding the allyl bromide dropwise to maintain a low concentration.[1]

Q4: The reaction seems to stall and does not go to completion. What steps can I take?

A4: An incomplete reaction can be a significant source of low yield. Consider the following troubleshooting steps:

  • Reagent Stoichiometry: Ensure that the molar ratio of allyl bromide to 5-methyloxazolidine-2,4-dione is appropriate. A slight excess of allyl bromide may be necessary.

  • Base Strength and Solubility: The choice of base is critical. If using potassium carbonate, ensure it is finely powdered and well-dispersed in the solvent to maximize its surface area and reactivity. If using a sodium salt of the starting material, ensure it is completely dry.[2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress by TLC.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields for the synthesis of this compound can vary depending on the specific reaction conditions. Yields ranging from 48.5% to 65% have been documented.[2]

Q2: Which solvent and base combination is most effective for this synthesis?

A2: Several combinations have been successfully used. The selection depends on factors like reaction scale, desired reaction time, and available purification methods. Below is a comparison of reported conditions.

Starting MaterialBaseSolventYieldReference
5-methyloxazolidine-2,4-dioneAnhydrous Potassium CarbonateDry Acetone65%[2]
Dry sodium salt of 5-methyloxazolidine-2,4-dione-Dry Dioxane48.5%[2]
Dry sodium salt of 5-methyloxazolidine-2,4-dione-Dry BenzeneNot specified[2]

Q3: How critical is the exclusion of water from the reaction?

A3: The presence of water can lead to side reactions, such as the hydrolysis of allyl bromide, and can affect the activity of the base, potentially reducing the overall yield. Therefore, using dry solvents and anhydrous conditions is highly recommended.[1]

Experimental Protocols

Synthesis of this compound using Potassium Carbonate in Acetone[2]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 11.4 parts of 5-methyloxazolidine-2,4-dione and 15 parts of anhydrous potassium carbonate in 150 parts of dry acetone.

  • Stirring: Stir the mixture for 30 minutes at room temperature.

  • Addition of Allyl Bromide: Add 15 parts of allyl bromide to the mixture.

  • Reflux: Heat the mixture to reflux and maintain stirring for 4 hours.

  • Workup: After cooling the reaction mixture, filter to remove the inorganic salts.

  • Purification: Remove the solvent and any unreacted allyl bromide by distillation. The residue is then extracted with ether, and the ether extract is washed with a saturated aqueous sodium bicarbonate solution until the washings are neutral or slightly alkaline. After drying the ether layer, the solvent is removed by distillation. The final product is obtained by fractionation of the residue.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (5-methyloxazolidine-2,4-dione, K2CO3, Acetone) stir Stir at RT start->stir add_allyl Add Allyl Bromide stir->add_allyl reflux Reflux for 4h add_allyl->reflux cool Cool Reaction reflux->cool filter Filter Salts cool->filter distill_solvent Distill Solvent filter->distill_solvent extract Ether Extraction distill_solvent->extract wash Wash with NaHCO3 extract->wash dry Dry Ether Layer wash->dry final_distill Final Fractionation dry->final_distill product product final_distill->product This compound

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_reagents Purify Starting Materials check_purity->purify_reagents optimize_temp Optimize Temperature & Time check_conditions->optimize_temp optimize_base Change Base/ Solvent check_conditions->optimize_base improve_workup Modify Workup Procedure check_workup->improve_workup re_run Re-run Experiment purify_reagents->re_run optimize_temp->re_run optimize_base->re_run improve_workup->re_run

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Improving Allomethadione stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Allomethadione in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many small molecule drugs, is primarily influenced by pH, temperature, light, and the solvent composition. As an oxazolidinedione, the lactone ring in this compound's structure is susceptible to hydrolysis, particularly at non-neutral pH.

Q2: What is the recommended pH range for storing this compound solutions?

A2: To minimize hydrolysis, it is recommended to prepare and store this compound solutions in a neutral pH range, ideally between 6.0 and 7.5. Buffering the solution can help maintain a stable pH.

Q3: How should I store this compound solutions to ensure stability?

A3: For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, freezing (-20°C or lower) may be an option, but it is crucial to first assess the compound's stability to freeze-thaw cycles.

Q4: Can I use organic co-solvents to improve the solubility and stability of this compound?

A4: Yes, organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be used to improve the solubility of this compound. However, it is important to evaluate the impact of these co-solvents on the stability of the final solution, as they can sometimes accelerate degradation pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution Poor aqueous solubility of this compound.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of potency over time Chemical degradation of this compound.Review the storage conditions. Ensure the solution is stored at the recommended temperature, protected from light, and at an optimal pH. Consider performing a stability study to determine the degradation rate under your specific conditions.
Inconsistent experimental results Instability of this compound in the experimental medium.Prepare fresh solutions for each experiment. If the experiment is lengthy, consider the stability of this compound in the medium over the duration of the experiment and adjust the protocol accordingly.
Discoloration of the solution Photodegradation or oxidative degradation.Store the solution in amber vials or wrap the container in aluminum foil to protect it from light. If oxidation is suspected, consider degassing the solvent or adding an antioxidant.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

Objective: To assess the stability of this compound under various stress conditions (pH, temperature, and light).

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • pH: Dilute the stock solution in buffers of varying pH (e.g., pH 3, 7, and 9).

    • Temperature: Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Light: Expose an aliquot of the solution to UV light while keeping a control sample in the dark.

  • Sample Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), analyze the samples using a stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and for each condition.

Protocol 2: Quantitative Analysis of this compound using HPLC

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in solution.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the experimental samples and determine the concentration of this compound using the calibration curve.

Quantitative Data Summary

Due to the limited availability of public data on this compound stability, the following table presents hypothetical data for illustrative purposes.

Condition Parameter Value
pH Stability Half-life (t½) at 25°C, pH 3~12 hours
Half-life (t½) at 25°C, pH 7> 72 hours
Half-life (t½) at 25°C, pH 9~8 hours
Temperature Stability Degradation after 72h at 4°C, pH 7< 2%
Degradation after 72h at 25°C, pH 7~5%
Degradation after 72h at 40°C, pH 7~15%
Photostability Degradation after 24h UV exposure~20%

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution ph pH Stress (pH 3, 7, 9) prep->ph temp Temperature Stress (4°C, 25°C, 40°C) prep->temp light Photostability Stress (UV Exposure) prep->light hplc HPLC Analysis ph->hplc temp->hplc light->hplc data Data Analysis hplc->data

Caption: Workflow for this compound Stability Assessment.

Degradation_Pathway This compound This compound (Oxazolidinedione) Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis H₂O Photodegradation Photodegradation (UV Light) This compound->Photodegradation Degradant_A Ring-Opened Product Hydrolysis->Degradant_A Degradant_B Photodegradants Photodegradation->Degradant_B

Caption: Potential Degradation Pathways for this compound.

Allomethadione Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allomethadione. The information is designed to assist in the optimization of dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific studies on this compound are limited, it belongs to the oxazolidinedione class of anticonvulsants, similar to trimethadione and paramethadione.[1][2] Therefore, its primary mechanism of action is likely the reduction of T-type calcium currents in thalamic neurons.[1][3] This inhibition helps to dampen the abnormal thalamocortical rhythmicity associated with absence seizures.[3] A secondary mechanism may involve the modulation of GABAergic neurotransmission.

Q2: What is a typical starting concentration range for in vitro dose-response studies with a novel anticonvulsant like this compound?

A2: For a novel compound with limited data, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series ranging from 1 nanomolar (nM) to 100 micromolar (µM). This wide range helps to identify the potency of the compound and establish the full sigmoidal dose-response curve.

Q3: How can I determine the optimal cell density for my in vitro assay?

A3: The optimal cell density will depend on the specific cell line and assay format (e.g., 96-well, 384-well plate). It is crucial to perform a cell titration experiment to determine the density that results in a robust and linear assay window. The goal is to have a sufficient number of cells to detect a signal without reaching over-confluence by the end of the experiment, which can lead to artifacts.

Q4: What are the key parameters to derive from a dose-response curve?

A4: The primary parameters derived from a dose-response curve are the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), the maximum effect (Emax), and the Hill slope. The EC50/IC50 indicates the potency of the compound, Emax reflects its efficacy, and the Hill slope provides information about the steepness of the curve and the nature of the drug-receptor interaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound addition- Edge effects in the plate- Compound precipitation- Use a multichannel pipette or automated liquid handler for cell seeding and compound addition.- Ensure proper mixing of cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Visually inspect the compound stock solution and dilutions for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range.
No dose-response observed (flat curve) - Compound is inactive at the tested concentrations- Compound has low solubility- Incorrect assay setup or reagents- Cell health is compromised- Test a higher concentration range.- Confirm the identity and purity of the compound.- Use a solvent such as DMSO to improve solubility, ensuring the final concentration does not exceed a level toxic to the cells (typically <0.5%).- Verify the assay protocol, reagent concentrations, and incubation times.- Perform a cell viability assay in parallel to ensure the cells are healthy.
Inconsistent results between experiments - Variation in cell passage number- Differences in reagent lots- Fluctuation in incubator conditions (temperature, CO2)- Use cells within a consistent and narrow passage number range for all experiments.- Qualify new lots of critical reagents (e.g., serum, media) before use in experiments.- Regularly calibrate and monitor incubator temperature and CO2 levels.
U-shaped or biphasic dose-response curve - Off-target effects at high concentrations- Compound cytotoxicity- Assay artifact- Investigate potential off-target activities of the compound.- Perform a cytotoxicity assay to determine the concentration at which the compound becomes toxic to the cells.- Carefully review the assay principle for any potential artifacts that could lead to a biphasic response.

Experimental Protocols

General Protocol for In Vitro Dose-Response Curve Generation in a Neuronal Cell Line
  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y, PC-12) in the recommended growth medium and conditions.

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to create a range of concentrations.

  • Compound Addition: Add the diluted compound to the appropriate wells of the 96-well plate. Include vehicle control wells (containing only the solvent) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined duration, which should be optimized for the specific assay.

  • Assay Readout: Perform the assay to measure the desired biological response. This could be a measure of T-type calcium channel activity, cell viability, or a downstream signaling event.

  • Data Analysis: Plot the response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50/IC50, Emax, and Hill slope.

Data Presentation

Hypothetical Dose-Response Data for this compound in a T-Type Calcium Channel Inhibition Assay
Concentration (µM)% Inhibition (Mean)Standard Deviation
0.0012.11.5
0.015.82.3
0.115.44.1
148.95.2
1085.23.8
10098.71.9
Summary of Key Dose-Response Parameters
ParameterValue
IC50 1.2 µM
Emax 99.5%
Hill Slope 1.1

Visualizations

Allomethadione_Mechanism_of_Action This compound This compound T_type_Ca_Channel T-type Calcium Channel This compound->T_type_Ca_Channel Inhibits Neuronal_Excitation Neuronal Hyperexcitability T_type_Ca_Channel->Neuronal_Excitation Reduces Absence_Seizure Absence Seizure Neuronal_Excitation->Absence_Seizure Leads to

Caption: Proposed mechanism of action for this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilution Compound_Addition Add Compound to Cells Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate Compound_Addition->Incubation Assay_Readout Measure Biological Response Incubation->Assay_Readout Data_Analysis Plot Dose-Response Curve Assay_Readout->Data_Analysis Parameter_Extraction Determine IC50, Emax Data_Analysis->Parameter_Extraction

Caption: Experimental workflow for dose-response curve generation.

References

Allomethadione Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the crystallization of Allomethadione.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before attempting to crystallize this compound?

A1: Before proceeding with crystallization, it is crucial to ensure the purity of your this compound sample. Impurities can significantly hinder or prevent crystal formation. Techniques such as column chromatography can be used for purification. Additionally, a thorough understanding of the compound's solubility in various solvents is essential for selecting an appropriate crystallization method.

Q2: My this compound sample is an oil and fails to crystallize. What should I do?

A2: It is not uncommon for highly pure small molecules to exist as oils at room temperature. To induce crystallization from an oil, several techniques can be employed:

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a previously obtained crystal of this compound, introduce a tiny amount into the oil to act as a seed for further crystallization.

  • Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent and then introduce an anti-solvent to decrease solubility and promote crystallization.

  • Lowering the Temperature: Cooling the sample in an ice bath or refrigerator can sometimes induce crystallization, provided the glass transition temperature is above the cooling temperature.

Q3: I'm observing "oiling out" instead of crystal formation. How can I prevent this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high. To avoid this, try the following:

  • Slower Cooling: Allow the crystallization mixture to cool to room temperature slowly, and then transfer it to a colder environment.

  • Dilution: Use a larger volume of the solvent to dissolve your compound, ensuring it is not overly saturated.

  • Solvent System Modification: Experiment with different solvent/anti-solvent combinations.

Q4: How do I select the best solvent for this compound crystallization?

A4: The ideal solvent for crystallization is one in which this compound is highly soluble at elevated temperatures but has low solubility at lower temperatures. A solvent selection workflow can help in making this determination. It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one.

Troubleshooting Guides

Problem: Poor Crystal Yield
Potential Cause Suggested Solution
Incomplete precipitationCool the solution for a longer period or to a lower temperature.
Using too much solventEvaporate some of the solvent to increase the concentration of this compound.
Premature crystallization during hot filtrationPreheat the filtration apparatus (funnel and receiving flask) to prevent cooling.
Crystals lost during washingEnsure the wash solvent is chilled to minimize dissolution of the crystals.
Problem: Small or Needle-like Crystals
Potential Cause Suggested Solution
Rapid coolingAllow the solution to cool more slowly to promote the growth of larger crystals.
High level of supersaturationUse a more dilute solution.
Inherent crystal habitWhile difficult to change, experimenting with different solvents or adding a co-solvent can sometimes alter the crystal habit.

Illustrative Quantitative Data

Disclaimer: The following data is for illustrative purposes to demonstrate principles of solvent selection and is not based on experimentally verified values for this compound.

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at 70°C ( g/100 mL)Suitability for Cooling Crystallization
Ethanol5.225.8Good
Acetone15.130.5Moderate
Water<0.10.2Poor
Heptane0.52.1Poor
Toluene2.818.9Good
Dichloromethane28.345.1Poor

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from Ethanol
  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of hot ethanol (near boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. The rate of cooling can be controlled by insulating the flask.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound.

Protocol 2: Anti-Solvent Crystallization of this compound
  • Dissolution: Dissolve the this compound sample in a small amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble, e.g., water or heptane) dropwise to the solution until it becomes slightly turbid.

  • Crystal Growth: If the turbidity persists, add a few more drops of the good solvent until the solution becomes clear again. Allow the mixture to stand undisturbed. Crystals should form as the solvent system slowly reaches a point of insolubility for this compound.

  • Isolation and Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.

Visualizations

TroubleshootingWorkflow start Start: this compound Sample is_oil Is the sample an oil? start->is_oil induce_crystallization Attempt to Induce Crystallization (Scratching, Seeding) is_oil->induce_crystallization Yes dissolve Dissolve in a suitable solvent is_oil->dissolve No induce_crystallization->dissolve oiling_out Does it 'oil out'? dissolve->oiling_out adjust_conditions Adjust Conditions: - Slower cooling - More solvent - Change solvent oiling_out->adjust_conditions Yes get_crystals Crystals Obtained? oiling_out->get_crystals No adjust_conditions->dissolve poor_yield Is the yield poor? get_crystals->poor_yield Yes good_crystals Successful Crystallization get_crystals->good_crystals No, good quality optimize_yield Optimize Yield: - Colder temperature - Longer time - Reduce solvent poor_yield->optimize_yield Yes poor_yield->good_crystals No optimize_yield->dissolve end End good_crystals->end

Caption: Troubleshooting workflow for this compound crystallization.

SolventSelection start Start: Solvent Selection solubility_test Perform small-scale solubility tests with a range of solvents start->solubility_test hot_soluble Is this compound soluble in the hot solvent? solubility_test->hot_soluble cold_insoluble Is it insoluble or poorly soluble in the cold solvent? hot_soluble->cold_insoluble Yes unsuitable_solvent Unsuitable solvent hot_soluble->unsuitable_solvent No suitable_solvent Suitable solvent for cooling crystallization cold_insoluble->suitable_solvent Yes consider_antisolvent Consider for anti-solvent crystallization (as the 'good' solvent) cold_insoluble->consider_antisolvent No

Technical Support Center: Allomethadione Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing side effects associated with Allomethadione administration in animal models. It includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary known or anticipated side effects of this compound in animal models?

This compound, an active metabolite of the anticonvulsant trimethadione, belongs to the oxazolidinedione class. Based on its chemical family, the primary side effects to monitor for in animal models include central nervous system (CNS) depression (sedation, ataxia), potential hepatotoxicity (liver damage), and nephrotoxicity (kidney damage). Due to the known teratogenic effects of this class, use in reproductive studies requires extreme caution.

Q2: How can I establish a safe and effective dose for my animal model?

A dose-ranging or dose-escalation study is critical. Start with a low dose extrapolated from literature on similar compounds and create several dosage groups. This allows you to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) by observing for the desired therapeutic effect versus the onset of adverse side effects.

Q3: What routine monitoring is essential during an this compound study?

Comprehensive monitoring should include:

  • Daily: Clinical observation for signs of sedation, ataxia, altered feeding/drinking behavior, and general distress.

  • Weekly: Body weight measurements.

  • Bi-weekly or as indicated: Blood collection for serum biochemistry analysis, focusing on liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

Q4: Are there established strategies to mitigate this compound-induced organ toxicity?

While specific, validated protocols for this compound are not widely published, general toxicological principles suggest that co-administration of organ-protective agents may be beneficial. For potential hepatotoxicity, an antioxidant like N-acetylcysteine (NAC) could be investigated. For nephrotoxicity, ensuring adequate hydration of the animals is a crucial first step. Any such mitigation strategy must be validated within your specific experimental context.

Troubleshooting Guides

This section addresses specific adverse events you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Excessive Sedation or Ataxia Dose is too high; rapid absorption; species sensitivity.1. Immediately reduce the dose by 25-50% for subsequent administrations.2. Consider a split-dosing regimen (e.g., half the dose twice a day).3. Re-evaluate your dose-escalation study to pinpoint the threshold for CNS effects.
Elevated Liver Enzymes (ALT, AST) Direct drug-induced hepatotoxicity; metabolic overload.1. Confirm elevations with a repeat blood test.2. Implement a protocol to test a hepatoprotective agent (see Experimental Protocols section).3. Collect liver tissue at the study endpoint for histopathological analysis to assess cellular damage.
Increased BUN/Creatinine or Altered Urination Drug-induced nephrotoxicity; dehydration secondary to sedation.1. Ensure animals have easy and constant access to hydration (e.g., hydrogel packs or long-sipper spouts).2. Lower the this compound dose.3. At termination, perform histopathology on kidney tissues to identify tubular or glomerular damage.
Unexpected Morbidity or Mortality Acute toxicity; severe organ failure; compounding of subtle side effects.1. Halt dosing in the affected cohort immediately.2. Perform a full necropsy on deceased animals to identify the cause of death.3. Conduct a preliminary dose-range finding study with smaller animal numbers to better define the toxicity limits before launching a large-scale experiment.

Data Presentation: Dose-Ranging Study

The table below serves as an example for presenting data from a pilot dose-ranging study to identify the Maximum Tolerated Dose (MTD).

Table 1: Example Dose-Ranging Study for this compound in a Rodent Model (N=10 per group)

Experimental Group Dose (mg/kg, p.o.) Sedation/Ataxia Incidence (%) Significant ALT/AST Elevation (>3x Baseline, %) Mortality (%)
Vehicle Control00%0%0%
Low Dose5010%0%0%
Medium Dose10040%20%0%
High Dose20090%60%10%

Experimental Protocols

Protocol: Evaluating N-acetylcysteine (NAC) for Mitigation of this compound-Induced Hepatotoxicity

  • Objective: To determine if co-administration of NAC can reduce the hepatotoxic effects of high-dose this compound in a rodent model.

  • Animal Model: Male Wistar rats (8 weeks old, 250-300g).

  • Acclimatization: Acclimatize animals for 7 days prior to the experiment.

  • Experimental Groups (n=8 per group):

    • Group 1 (Control): Vehicle 1 (e.g., 0.5% CMC) + Vehicle 2 (Saline).

    • Group 2 (NAC Only): Vehicle 1 + NAC (150 mg/kg, i.p.).

    • Group 3 (Allo Only): this compound (150 mg/kg, p.o.) + Vehicle 2.

    • Group 4 (Allo + NAC): this compound (150 mg/kg, p.o.) + NAC (150 mg/kg, i.p.).

  • Dosing Regimen:

    • Administer NAC (or Saline vehicle) 30 minutes prior to this compound (or CMC vehicle).

    • Continue dosing once daily for 14 consecutive days.

  • Monitoring & Sample Collection:

    • Record body weight and clinical signs daily.

    • Collect blood via tail vein on Day 0 (baseline), Day 7, and Day 14 for serum biochemistry (ALT, AST).

  • Terminal Procedures (Day 15):

    • Euthanize animals via an approved method.

    • Collect terminal blood via cardiac puncture.

    • Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology.

  • Analysis:

    • Biochemistry: Analyze ALT and AST levels.

    • Histopathology: Liver sections to be stained with H&E and assessed for necrosis, inflammation, and steatosis.

    • Statistical Analysis: Use ANOVA followed by a post-hoc test to compare groups.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Monitoring (14 Days) cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (7 Days) baseline Baseline Measurements (Blood Sample, Body Weight) acclimate->baseline grouping Randomize into 4 Groups (n=8 each) baseline->grouping dosing Daily Dosing (NAC/Vehicle -> Allo/Vehicle) grouping->dosing monitor Daily Clinical Observation & Body Weight dosing->monitor blood_wk1 Blood Collection (Day 7) dosing->blood_wk1 blood_wk2 Blood Collection (Day 14) dosing->blood_wk2 endpoint Terminal Endpoint (Day 15) blood_wk2->endpoint harvest Tissue & Blood Harvest endpoint->harvest biochem Serum Biochemistry (ALT, AST) harvest->biochem histo Liver Histopathology harvest->histo stats Statistical Analysis biochem->stats histo->stats

Caption: Workflow for a study evaluating a mitigating agent for drug-induced toxicity.

troubleshooting_flow cluster_assess Assessment cluster_action Action cluster_outcome Outcome start Adverse Event Observed severity Assess Severity start->severity cause Identify Affected System (e.g., CNS, Liver) severity->cause action_mild Action: Monitor Closely cause->action_mild Mild action_mod Action: Reduce Dose & Consider Support Agent cause->action_mod Moderate action_sev Action: Halt Dosing, Consult Vet, Consider Euthanasia cause->action_sev Severe monitor Monitor for Resolution action_mild->monitor action_mod->monitor not_resolved Not Resolved action_sev->not_resolved resolved Resolved monitor->resolved monitor->not_resolved

Caption: Decision flowchart for troubleshooting adverse events in animal studies.

Technical Support Center: Enhancing the Bioavailability of Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Allomethadione.

Disclaimer: this compound is a research compound, and specific data on its physicochemical properties and bioavailability are limited. The guidance provided here is based on the known characteristics of structurally related oxazolidinedione anticonvulsants and general principles of pharmaceutical sciences. All experimental work should be conducted in accordance with institutional and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability in our preclinical animal studies with this compound. What are the potential causes?

A1: Low and variable oral bioavailability of this compound could be attributed to several factors, primarily stemming from its physicochemical properties, which are inferred from related oxazolidinedione compounds. The most likely causes are:

  • Poor Aqueous Solubility: Like other oxazolidinediones, this compound may have limited solubility in gastrointestinal fluids. This low solubility can be the rate-limiting step in its absorption, leading to incomplete dissolution and consequently, poor absorption.

  • Low Permeability: The ability of this compound to permeate the intestinal membrane might be a contributing factor. While not definitively known, compounds in this class may not be optimally permeable.

  • First-Pass Metabolism: this compound is likely metabolized in the liver, a common characteristic of oxazolidinediones.[1][2] Significant metabolism before the drug reaches systemic circulation (first-pass effect) can substantially reduce its bioavailability.

Q2: How can we begin to investigate the cause of poor bioavailability for this compound in our laboratory?

A2: A systematic approach is recommended to identify the root cause. We suggest the following initial in-vitro experiments:

  • Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Assay: Conduct an in-vitro permeability assessment using a Caco-2 cell monolayer model. This will provide an estimate of its intestinal permeability and identify if it is a substrate for efflux transporters.

  • Metabolic Stability Assay: Use liver microsomes (human and relevant preclinical species) to assess the metabolic stability of this compound. This will give an indication of its susceptibility to first-pass metabolism.

Q3: What are the regulatory considerations when using bioavailability-enhancing formulations?

A3: When developing enhanced formulations, it is crucial to consider the regulatory implications. Key considerations include:

  • The safety and toxicity of all excipients used in the formulation must be well-documented.

  • The manufacturing process for the enhanced formulation must be robust, reproducible, and scalable.

  • For any new formulation, bridging studies (in-vitro and/or in-vivo) will be required to demonstrate bioequivalence to the original formulation used in pivotal preclinical studies.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

If your initial experiments confirm that this compound has low aqueous solubility, the following troubleshooting steps and formulation strategies can be employed.

Troubleshooting Workflow for Low Solubility

Low_Solubility_Troubleshooting start Low Aqueous Solubility of this compound Identified strategy Select Formulation Strategy start->strategy micronization Micronization (Particle Size Reduction) strategy->micronization Simple & Cost-Effective nanosuspension Nanosuspension strategy->nanosuspension For Very Poor Solubility solid_dispersion Amorphous Solid Dispersion strategy->solid_dispersion Significant Enhancement Potential evaluation Evaluate Enhanced Formulations (Dissolution & Permeability) micronization->evaluation nanosuspension->evaluation solid_dispersion->evaluation in_vivo Proceed to In-Vivo Bioavailability Studies evaluation->in_vivo

Caption: Troubleshooting workflow for addressing low aqueous solubility of this compound.

Potential Solutions & Experimental Protocols:

  • Micronization: Reducing the particle size of this compound can increase its surface area, leading to a faster dissolution rate.

    • Protocol: --INVALID-LINK--

  • Nanosuspension: For very poorly soluble compounds, creating a nanosuspension can dramatically increase the surface area and dissolution velocity.

    • Protocol: --INVALID-LINK--

  • Amorphous Solid Dispersion: Converting the crystalline form of this compound to a more soluble amorphous form dispersed in a polymer matrix can significantly enhance its solubility and dissolution.

    • Protocol: --INVALID-LINK--

Issue 2: Low Intestinal Permeability of this compound

If the Caco-2 assay indicates low permeability, the following strategies can be considered.

Troubleshooting Workflow for Low Permeability

Low_Permeability_Troubleshooting start Low Intestinal Permeability of this compound Identified assessment Assess Efflux Transporter Involvement (e.g., P-gp) start->assessment no_efflux Permeation is Intrinsically Low assessment->no_efflux Efflux Ratio < 2 efflux Efflux Transporter Substrate assessment->efflux Efflux Ratio >= 2 prodrug Consider Prodrug Approach no_efflux->prodrug inhibitor Co-administer with Efflux Inhibitor efflux->inhibitor

Caption: Troubleshooting workflow for addressing low intestinal permeability of this compound.

Potential Solutions:

  • Permeation Enhancers: The use of excipients that can transiently open the tight junctions between intestinal epithelial cells can increase paracellular transport. However, the potential for toxicity must be carefully evaluated.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance lymphatic transport and bypass first-pass metabolism, which can be beneficial for lipophilic compounds.

  • Prodrug Approach: If this compound has a suitable functional group, a more permeable prodrug could be synthesized, which is then converted to the active parent drug in the body.

Data Presentation

Table 1: Pharmacokinetic Parameters of Structurally Related Oxazolidinedione Anticonvulsants

ParameterTrimethadioneParamethadioneThis compound (Inferred)
Metabolism Hepatic (N-demethylation)[1][2]HepaticLikely Hepatic
Active Metabolite Dimethadione[1]-Possible
Half-life (Parent) 12-24 hours[1]-Likely in a similar range
Half-life (Metabolite) 6-13 days (Dimethadione)[1]-Potentially long if active metabolite is formed
Primary Route of Excretion Renal (as metabolite)[1]-Likely Renal

Note: Data for this compound is inferred based on the properties of structurally similar compounds and should be experimentally verified.

Experimental Protocols

Experimental Protocol 1: Micronization

Objective: To reduce the particle size of this compound to improve its dissolution rate.

Methodology:

  • Milling:

    • Use a jet mill for efficient particle size reduction.

    • Introduce the this compound powder into the milling chamber using a screw feeder at a controlled rate.

    • Use compressed air or nitrogen as the milling gas.

    • Optimize milling parameters (e.g., grinding pressure, feed rate) to achieve the desired particle size distribution.

  • Particle Size Analysis:

    • Characterize the particle size distribution of the micronized powder using laser diffraction.

    • Aim for a mean particle size (D50) in the range of 1-10 µm.

  • Dissolution Testing:

    • Perform in-vitro dissolution studies on the micronized this compound powder and compare it to the un-milled material.

    • Use a USP dissolution apparatus (e.g., paddle or basket) with a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

Experimental Protocol 2: Nanosuspension Formulation

Objective: To prepare a nanosuspension of this compound to significantly enhance its dissolution rate and saturation solubility.

Methodology:

  • Formulation:

    • Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188).

    • Screen different stabilizers and their concentrations to find the optimal formulation that prevents particle aggregation.

  • Milling:

    • Use a wet media mill (bead mill) to reduce the particle size of the suspended this compound.

    • Mill for a sufficient duration to achieve a mean particle size of less than 200 nm.

  • Characterization:

    • Measure the particle size and zeta potential of the nanosuspension using dynamic light scattering.

    • Assess the dissolution rate of the nanosuspension and compare it to the un-milled drug.

Experimental Protocol 3: Solid Dispersion Formulation

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.

Methodology:

  • Polymer and Solvent Selection:

    • Select a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).

    • Choose a common solvent that can dissolve both this compound and the selected polymer.

  • Spray Drying:

    • Prepare a solution of this compound and the polymer in the chosen solvent.

    • Spray-dry the solution using a laboratory-scale spray dryer.

    • Optimize the spray drying parameters (e.g., inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.

  • Characterization:

    • Confirm the amorphous nature of the solid dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Perform dissolution studies to compare the performance of the solid dispersion with the crystalline drug.

Experimental Workflow for Bioavailability Enhancement

Bioavailability_Enhancement_Workflow start Start: Poorly Bioavailable This compound characterization Physicochemical Characterization (Solubility, Permeability, Metabolism) start->characterization formulation Formulation Development (Micronization, Nanosuspension, Solid Dispersion) characterization->formulation in_vitro In-Vitro Evaluation (Dissolution, Caco-2 Permeability) formulation->in_vitro in_vivo In-Vivo Bioavailability Study (Animal Model) in_vitro->in_vivo optimization Lead Formulation Optimization in_vivo->optimization optimization->formulation Requires Further Refinement finish End: Bioavailability Enhanced Formulation optimization->finish Successful

Caption: General experimental workflow for enhancing the bioavailability of this compound.

References

Addressing batch-to-batch variability of synthesized Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Allomethadione. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in the synthesis of this compound can arise from several factors throughout the chemical process.[1][2] The most common sources include inconsistencies in the quality and purity of starting materials, slight variations in reaction conditions (e.g., temperature, reaction time, and stirring rate), and differences in the purification and isolation procedures, particularly during crystallization.[1][3] Scaling up the synthesis from a laboratory to a pilot or production scale can also introduce significant variability due to challenges in maintaining consistent heat and mass transfer.[4][5]

Q2: How can I ensure the quality and consistency of my starting materials?

A2: To ensure the quality of your starting materials, it is crucial to source reagents from reputable suppliers and to perform quality control checks on each new batch. This can include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the reagents.[6] Maintaining a consistent source for key starting materials can also help minimize variability.

Q3: What analytical techniques are recommended for characterizing synthesized this compound and assessing its purity?

A3: A comprehensive analytical approach is recommended to characterize this compound and assess its purity. The following table summarizes key techniques and their purpose:

Analytical TechniquePurposeKey Parameters to Assess
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and purity assessment.Chemical shifts, integration, and presence of impurity signals.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.Molecular ion peak (m/z) corresponding to this compound's molecular weight (155.15 g/mol ).[7]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Peak area percentage of the main compound and detection of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the functional groups present in this compound.
Melting Point Analysis Assessment of purity.A sharp melting point range close to the literature value indicates high purity.

Q4: How does the scale of the synthesis affect batch-to-batch variability?

A4: Scaling up a chemical synthesis can significantly impact reaction outcomes and contribute to variability.[1][4] Issues that are negligible at a small scale, such as heat transfer and mixing efficiency, can become critical at larger scales.[5] Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in the formation of side products and affecting the overall yield and purity.[1] Therefore, a thorough understanding of the reaction mechanism and the impact of process parameters is essential for successful scale-up.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).- Ensure the reaction is stirred efficiently to ensure proper mixing of reagents.- Verify the accuracy of temperature and reaction time.
Side Reactions - Analyze the crude product to identify any major side products. This can provide insights into reaction pathways that are competing with the desired transformation.- Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize the formation of side products.
Loss of Product During Work-up or Purification - Optimize the extraction and washing steps to minimize product loss to the aqueous phase.- During crystallization, avoid using an excessive amount of solvent, as this can lead to significant product loss in the mother liquor.[3][8]
Issue 2: Poor Crystal Quality or Failure to Crystallize

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Solution is Not Saturated - The most common reason for crystallization failure is using too much solvent.[3] Try evaporating some of the solvent to increase the concentration of the compound.[8]
Supersaturated Solution - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3]
Presence of Impurities - Impurities can inhibit crystal formation.[9][10] Consider purifying the crude product using another technique, such as column chromatography, before attempting crystallization.
"Oiling Out" - This occurs when the compound comes out of solution as a liquid instead of a solid, often because the solution is cooled too quickly or is highly impure.[3][8] Try re-heating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[3]
Inappropriate Solvent System - Experiment with different crystallization solvents or solvent mixtures.

Experimental Protocols

Representative Synthesis and Purification of this compound

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Reactants C Reaction Vessel A->C B Solvent B->C D Quenching C->D Reaction Completion E Extraction D->E F Drying E->F G Crude Product F->G Solvent Removal H Crystallization G->H I Filtration & Drying H->I J Pure this compound I->J K Characterization (NMR, MS, HPLC) J->K

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Methodology:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser, combine the starting materials and the appropriate solvent.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a suitable reagent (e.g., water or a saturated aqueous solution). Extract the product into an organic solvent. Wash the organic layer with brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system.

  • Isolation and Characterization: Collect the purified crystals by filtration and dry them under vacuum. Characterize the final product using NMR, MS, and HPLC to confirm its identity and purity.

Signaling Pathway

While the exact mechanism of action for this compound is not as extensively studied as its analogue Trimethadione, it is believed to act on similar pathways. Trimethadione is thought to exert its anticonvulsant effects by modulating T-type calcium channels and enhancing the activity of the inhibitory neurotransmitter GABA.[11][12][13][14]

Diagram of the Postulated Signaling Pathway of this compound:

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound T_type_Ca_Channel T-type Ca²⁺ Channel This compound->T_type_Ca_Channel Inhibition GABA_A_Receptor GABAₐ Receptor This compound->GABA_A_Receptor Potentiation Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Neurotransmitter_Release Excitatory Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization & Reduced Excitability Cl_Influx->Hyperpolarization

Caption: Postulated mechanism of action of this compound, targeting T-type calcium channels and GABAergic neurotransmission.

References

Technical Support Center: Optimizing Electrophysiology Protocols for Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allomethadione in electrophysiology experiments. The content is designed to address specific issues that may be encountered during experimental setup, data acquisition, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of electrophysiology?

This compound, also known by synonyms such as Aloxidone, Malazol, and Malidone, is classified as an oxazolidinone anticonvulsant. While direct electrophysiological studies on this compound are not extensively documented in publicly available literature, its structural similarity to other anticonvulsants like Trimethadione strongly suggests that its primary mechanism of action is the blockade of T-type calcium channels.[1] T-type calcium channels are voltage-gated ion channels that play a crucial role in regulating neuronal excitability and are implicated in seizure disorders.[1][2][3]

Q2: What are the expected effects of this compound on neuronal activity?

By blocking T-type calcium channels, this compound is expected to reduce the low-threshold calcium currents that contribute to the burst firing of neurons. This action would lead to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing action potentials. Consequently, this compound should decrease neuronal excitability, which is consistent with its classification as an anticonvulsant.

Q3: How should I prepare a stock solution of this compound for my experiments?

This compound is a small organic molecule. For electrophysiology experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final working concentration in the extracellular recording solution. It is crucial to ensure that the final concentration of the solvent in the recording solution is low (typically <0.1%) to avoid any off-target effects on the cells or ion channels being studied.

Q4: What are typical working concentrations for this compound in electrophysiology experiments?

The optimal working concentration of this compound should be determined empirically for each specific experimental preparation. However, based on data from related oxazolidinedione anticonvulsants that target T-type calcium channels, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments. A dose-response curve should be generated to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited) for your specific cell type and recording conditions.

Troubleshooting Guides

This section addresses common problems that may arise during electrophysiology experiments with this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound on calcium currents. 1. Incorrect drug concentration: The concentration of this compound may be too low to elicit a response. 2. Poor drug solubility: The drug may not be fully dissolved in the recording solution. 3. Degradation of the compound: The stock solution may have degraded over time. 4. Cell type does not express T-type calcium channels: The chosen cell line or neuron type may not have a significant population of T-type calcium channels.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 1 mM). 2. Ensure the stock solution is fully dissolved before diluting it into the recording solution. Consider gentle vortexing or sonication. 3. Prepare a fresh stock solution of this compound. 4. Verify the expression of T-type calcium channels in your cells of interest using techniques such as RT-PCR, Western blot, or by recording baseline T-type currents.
High variability in the recorded response to this compound. 1. Inconsistent drug application: The method of drug delivery may not be consistent across experiments. 2. Fluctuations in recording conditions: Changes in temperature, pH, or osmolarity of the recording solutions can affect channel activity. 3. Cell health and viability: Unhealthy cells may exhibit variable responses to drug application.1. Use a perfusion system for precise and consistent drug application. Ensure a complete exchange of the bath solution. 2. Monitor and maintain stable recording conditions throughout the experiment. 3. Ensure that cells are healthy and have a stable resting membrane potential before starting the experiment.
"Rundown" of T-type calcium currents during the experiment. 1. Washout of intracellular components: In whole-cell patch-clamp recordings, essential intracellular signaling molecules can be washed out by the pipette solution. 2. Phototoxicity: If using fluorescently tagged cells, prolonged exposure to light can damage the cells.1. Use the perforated patch-clamp technique to preserve the intracellular environment. 2. Minimize the duration and intensity of light exposure.
Difficulty obtaining a stable giga-ohm seal. 1. Poor pipette quality: The patch pipette may have an irregular tip or be dirty. 2. Unhealthy cells: The cell membrane may be fragile. 3. Vibrations: Mechanical instability of the recording setup can prevent seal formation.1. Use freshly pulled, fire-polished pipettes for each recording. 2. Ensure that the cell culture or tissue slice is healthy. 3. Use an anti-vibration table and ensure all components of the rig are securely fastened.

Experimental Protocols

Protocol 1: Characterization of this compound's effect on T-type calcium channels using whole-cell patch-clamp electrophysiology

Objective: To determine the inhibitory effect of this compound on T-type calcium channels in a neuronal cell line (e.g., HEK293 cells stably expressing CaV3.2 channels) or primary neurons.

Materials:

  • This compound

  • Cell culture or acutely dissociated neurons

  • Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

  • Borosilicate glass capillaries for pipettes

  • Extracellular solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)

  • Intracellular solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm)

  • Perfusion system

Methodology:

  • Cell Preparation: Culture cells to an appropriate confluency or prepare acute neuronal slices/dissociated neurons.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place the cell-containing coverslip or slice in the recording chamber and perfuse with the extracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a healthy-looking cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -90 mV to ensure the availability of T-type calcium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

    • Record baseline currents in the absence of this compound.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound and repeat the voltage-step protocol.

    • To determine the IC50, test a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the inward calcium current at each voltage step.

    • Plot the current-voltage (I-V) relationship for baseline and in the presence of this compound.

    • Construct a dose-response curve by plotting the percentage of current inhibition as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

Quantitative Data Summary

Compound T-type Calcium Channel Subtype IC50 (µM)
TrimethadioneCaV3.1~300
DimethadioneCaV3.1~500

Note: These values are approximate and may vary depending on the experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell Preparation Giga_Seal Giga-ohm Seal Formation Cell_Prep->Giga_Seal Pipette_Prep Pipette Preparation Pipette_Prep->Giga_Seal Solution_Prep Solution Preparation Solution_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Baseline Current Recording Whole_Cell->Baseline_Rec Drug_App This compound Application Baseline_Rec->Drug_App Drug_Rec Recording with this compound Drug_App->Drug_Rec IV_Plot I-V Curve Plotting Drug_Rec->IV_Plot Dose_Response Dose-Response Curve IV_Plot->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc

Caption: Experimental workflow for characterizing this compound's effects.

Signaling_Pathway cluster_effect Effect This compound This compound T_type T-type Ca2+ Channel This compound->T_type Blocks Reduced_Excitability Reduced Neuronal Excitability Ca_Influx Ca2+ Influx T_type->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Burst_Firing Neuronal Burst Firing Depolarization->Burst_Firing Neuronal_Excitability Neuronal Excitability Burst_Firing->Neuronal_Excitability

Caption: Proposed signaling pathway of this compound.

References

Allomethadione Preclinical Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the preclinical formulation of Allomethadione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the formulation of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Direct experimental data on this compound's physicochemical properties are limited in publicly available literature. However, based on its chemical structure and computational models, we can infer several key properties relevant to formulation development. This compound is known to be a colorless oil.[1] Key computed properties are summarized in the table below.

Q2: What are the primary formulation challenges for this compound in preclinical studies?

A2: Based on its oily nature and predicted moderate lipophilicity (XLogP3-AA of 0.8), the primary challenge is likely its poor aqueous solubility.[2] This can lead to difficulties in preparing homogeneous solutions for in vitro assays and in achieving adequate and reproducible exposure in in vivo studies. Stability, particularly its susceptibility to hydrolysis at non-neutral pH due to its ester-like structure, may also be a concern.

Q3: What are the recommended starting points for formulating this compound for oral administration in rodents?

A3: For initial oral preclinical studies, a simple formulation is often preferred. Given this compound's oily nature, a suspension in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) or a solution in a mixture of co-solvents and lipids are common starting points. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be a viable strategy to enhance oral absorption of lipophilic compounds.[3][4]

Q4: How can I improve the solubility of this compound for in vitro experiments?

A4: For in vitro studies requiring a stock solution, using a water-miscible organic co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) is a common practice.[5] It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low enough to not cause cellular toxicity or interfere with the experimental results.

Q5: Are there any known stability issues with this compound?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer Poor aqueous solubility.Increase the concentration of co-solvents (e.g., PEG 400, propylene glycol). Consider using a surfactant (e.g., Polysorbate 80) to improve wetting and dispersion. Evaluate the use of complexing agents like cyclodextrins.
Inconsistent results in animal studies (high variability in plasma concentrations) Formulation not homogeneous or stable. Drug precipitation in the GI tract.Ensure the formulation is a stable solution or a fine, uniform suspension. For suspensions, ensure consistent dosing by continuous stirring or agitation. Consider a lipid-based formulation (e.g., SEDDS) to maintain solubility in the GI tract.[3][4]
Low oral bioavailability Poor solubility leading to dissolution rate-limited absorption. Potential first-pass metabolism.Enhance solubility using strategies like solid dispersions or lipid-based formulations.[3] Co-administration with a permeation enhancer could be explored, but requires careful toxicological assessment.[5]
Phase separation of the formulation upon storage Immiscible components or changes in temperature affecting solubility.Optimize the ratio of co-solvents and other excipients. For emulsions or suspensions, optimize the concentration and type of emulsifying or suspending agents. Conduct stability studies at different temperatures.

Quantitative Data Summary

Since experimental data for this compound is scarce, the following table includes computed properties from PubChem, which can guide initial formulation strategies.

Property Value Source Implication for Formulation
Molecular Weight155.15 g/mol PubChem[2]Standard for a small molecule drug.
XLogP3-AA0.8PubChem[2]Moderately lipophilic, suggesting poor aqueous solubility.
Hydrogen Bond Donor Count0PubChem[2]Limits interactions with polar solvents.
Hydrogen Bond Acceptor Count3PubChem[2]Can interact with protic solvents.
Physical FormColorless OilChemicalBook[1]Requires formulation as a solution, emulsion, or suspension.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Objective: To estimate the aqueous solubility of this compound.

  • Materials: this compound, phosphate-buffered saline (PBS) pH 7.4, mechanical shaker/agitator, 1.5 mL microcentrifuge tubes, analytical balance, HPLC with a suitable column and detector.

  • Method:

    • Add an excess amount of this compound to a microcentrifuge tube.

    • Add 1 mL of PBS (pH 7.4).

    • Agitate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Preparation of a Simple Co-solvent-Based Formulation for Oral Gavage
  • Objective: To prepare a solution of this compound for oral administration in preclinical rodent studies.

  • Materials: this compound, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Water for injection.

  • Method (Example for a 10 mg/mL solution):

    • Weigh the required amount of this compound.

    • In a suitable container, add PEG 400 (e.g., 40% of the final volume).

    • Add the this compound to the PEG 400 and vortex or stir until fully dissolved. Gentle warming may be applied if necessary.

    • Add Propylene glycol (e.g., 20% of the final volume) and mix well.

    • Slowly add water to reach the final desired volume and mix until a clear, homogeneous solution is obtained.

    • Visually inspect the solution for any precipitation before each use.

Visualizations

Formulation_Decision_Workflow start Start: this compound (Oily Liquid) physchem Physicochemical Characterization (Solubility, Stability) start->physchem is_soluble Aqueous Solubility > Target Dose? physchem->is_soluble simple_solution Formulate as Simple Aqueous Solution/Suspension is_soluble->simple_solution Yes cosolvent Co-solvent/Surfactant System is_soluble->cosolvent No lipid_based Lipid-Based System (e.g., SEDDS) is_soluble->lipid_based No optimize Optimize Formulation (Stability, Homogeneity) simple_solution->optimize end Final Formulation for Preclinical Study cosolvent->optimize lipid_based->optimize is_stable Is Formulation Stable? optimize->is_stable is_stable->physchem No, Re-evaluate is_stable->end Yes

Caption: Decision workflow for selecting a suitable preclinical formulation for this compound.

Troubleshooting_Workflow start Start: Formulation Issue Observed (e.g., Precipitation, Variability) check_solubility Check Solubility in Vehicle Components start->check_solubility solubility_ok Is Solubility Sufficient? check_solubility->solubility_ok increase_solubilizer Increase Co-solvent/Surfactant or Add Cyclodextrin solubility_ok->increase_solubilizer No check_stability Assess Formulation Stability (pH, Temperature) solubility_ok->check_stability Yes increase_solubilizer->check_solubility stability_ok Is it Stable? check_stability->stability_ok modify_excipients Modify Excipients or pH to Improve Stability stability_ok->modify_excipients No final_check Re-test in Preclinical Model stability_ok->final_check Yes modify_excipients->check_stability end Issue Resolved final_check->end

Caption: Troubleshooting workflow for common this compound formulation issues.

References

Validation & Comparative

A Comparative Analysis of Trimethadione and its Active Metabolite, Dimethadione, in the Management of Absence Seizures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the anticonvulsant drug trimethadione and its principal active metabolite, dimethadione, in the treatment of absence seizures, historically known as petit mal epilepsy. While the term "allomethadione" does not correspond to a recognized therapeutic agent in the context of absence seizures, extensive research has established that the therapeutic activity of trimethadione is largely attributable to its demethylated metabolite, dimethadione. This guide will focus on the available clinical and preclinical data to objectively compare these two related compounds.

Efficacy in Absence Seizures: A Quantitative Overview

Clinical investigations, primarily from the mid-20th century, have provided quantitative data on the efficacy of trimethadione and dimethadione in controlling absence seizures. The following table summarizes the key findings from a pivotal study directly comparing the two compounds.

Efficacy ParameterTrimethadioneDimethadioneReference
Complete Control of Seizures Achieved in a subset of patients7 out of 8 patients achieved complete control[1]
Partial Control of Seizures Variable, with some patients showing improvement1 out of 8 patients showed partial improvement[1]
Dosage for Therapeutic Effect Typically 0.9 to 2.4 grams per dayLower dosages were effective in some cases[1]
Time to Onset of Action GradualGradual[1]

Mechanism of Action: Targeting Thalamic T-type Calcium Channels

The primary mechanism of action for both trimethadione and its active metabolite, dimethadione, involves the inhibition of T-type calcium channels in thalamic neurons.[2][3][4] These channels are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) that are the hallmark of absence seizures.[2] By blocking these channels, both compounds reduce the abnormal, rhythmic electrical activity in the brain that leads to these seizures.[4]

Preclinical studies have suggested that dimethadione is a more potent inhibitor of T-type calcium channels than its parent drug, trimethadione.[5] This greater potency at the molecular target likely underlies the observed clinical efficacy of dimethadione.

The metabolic conversion of trimethadione to the more active dimethadione is a key feature of its pharmacology. This relationship is depicted in the following diagram.

G Metabolic Pathway and Mechanism of Action Trimethadione Trimethadione Liver Hepatic Metabolism (Demethylation) Trimethadione->Liver Metabolized in Dimethadione Dimethadione (Active Metabolite) T_type T-type Calcium Channels in Thalamic Neurons Dimethadione->T_type Inhibits Liver->Dimethadione Produces Seizure_Reduction Reduction of Absence Seizures T_type->Seizure_Reduction Leads to

Metabolic conversion of trimethadione and its mechanism of action.

Experimental Protocols

The following is a description of the methodology employed in a key clinical study that evaluated the efficacy of dimethadione in patients with petit mal epilepsy.

Study Design: A clinical investigation involving eight pediatric patients with well-documented petit mal epilepsy who were refractory to or intolerant of other available antiepileptic drugs.

Patient Population:

  • Inclusion Criteria: Patients with a clear diagnosis of petit mal epilepsy, characterized by frequent absence seizures and typical 3-per-second spike-and-wave patterns on EEG. Patients had previously been treated with trimethadione.

  • Exclusion Criteria: Patients with other major seizure types or significant comorbidities that could interfere with the assessment of the drug's efficacy.

Drug Administration:

  • Dimethadione was administered orally.

  • The dosage was individualized for each patient, starting with a low dose and gradually increasing until a therapeutic effect was observed or side effects emerged.

  • The daily dosage was divided and administered throughout the day to maintain stable plasma concentrations.

Efficacy Assessment:

  • The primary endpoint was the frequency of absence seizures, which was meticulously recorded by the patients' families and confirmed by clinical observation.

  • Electroencephalograms (EEGs) were performed periodically to assess the effect of the drug on the characteristic spike-and-wave discharges.

  • The clinical response was categorized as complete control (no seizures), partial control (a significant reduction in seizure frequency), or no improvement.

Safety and Tolerability:

  • Patients were closely monitored for any adverse effects, with particular attention to potential hematological and renal toxicity, which were known risks associated with oxazolidinedione anticonvulsants.

  • Regular blood counts and urinalyses were conducted throughout the study.

Conclusion

The available evidence strongly indicates that the anticonvulsant effect of trimethadione in absence seizures is primarily mediated by its active metabolite, dimethadione. Clinical data, though limited by modern standards, suggests that dimethadione is a highly effective agent for the control of petit mal epilepsy, with a potency that may exceed that of its parent compound. The primary mechanism of action for both is the inhibition of T-type calcium channels in the thalamus. For drug development professionals, this highlights the importance of evaluating active metabolites in preclinical and clinical studies, as they may represent the primary therapeutic entity. Further research into selective T-type calcium channel blockers continues to be a promising avenue for the development of novel treatments for absence epilepsy.

References

A Comparative Analysis of Allomethadione and Paramethadione for Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Allomethadione and Paramethadione, two structurally related oxazolidinedione compounds. While Paramethadione is a well-characterized anticonvulsant, information on this compound is notably scarce in publicly available scientific literature. This document aims to consolidate the existing knowledge on both compounds, presenting a comparative analysis to aid researchers, scientists, and drug development professionals in the field of neuroscience. The guide will cover chemical properties, the established mechanism of action for Paramethadione, and relevant experimental protocols for anticonvulsant drug screening.

Chemical and Physical Properties

A direct comparison of the fundamental properties of this compound and Paramethadione is presented in Table 1. The key structural difference lies in the substituent at the 3-position of the oxazolidine-2,4-dione ring. Paramethadione possesses an ethyl group, whereas this compound features an allyl group. This seemingly minor variation can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

PropertyThis compoundParamethadione
Chemical Name 3-allyl-5-methyl-1,3-oxazolidine-2,4-dione5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione
Molecular Formula C₇H₉NO₃C₇H₁₁NO₃
Molecular Weight 155.15 g/mol 157.17 g/mol
Chemical Structure A 5-methyl-oxazolidine-2,4-dione ring with an allyl group attached to the nitrogen at position 3.A 3,5-dimethyl-5-ethyl-oxazolidine-2,4-dione ring.

Mechanism of Action: The Case of Paramethadione

Paramethadione is an anticonvulsant drug that was previously used to treat absence (petit mal) seizures.[1][2] Its primary mechanism of action involves the inhibition of T-type calcium channels in thalamic neurons.[1][2][3] These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[1][2] By blocking these low-voltage activated calcium channels, Paramethadione reduces the abnormal rhythmic electrical activity in the thalamocortical circuits, thereby suppressing seizure activity.[2][3]

Due to the structural similarity between this compound and Paramethadione, it is plausible that this compound may exhibit a similar mechanism of action. However, without experimental data, this remains speculative.

Pharmacokinetics and Metabolism of Paramethadione

Paramethadione is metabolized in the liver, primarily through N-demethylation, to its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione.[2][3] The pharmacokinetic properties of Paramethadione are summarized in Table 2.

Pharmacokinetic ParameterParamethadione
Absorption Rapidly absorbed from the gastrointestinal tract.[2][3]
Metabolism Primarily hepatic.[2][3]
Metabolite 5-ethyl-5-methyl-2,4-oxazolidinedione (active).[2][3]
Elimination The active metabolite is slowly excreted by the kidneys.[3]

Data on the pharmacokinetics and metabolism of this compound are not currently available in the scientific literature.

Efficacy and Adverse Effects of Paramethadione

Paramethadione was demonstrated to be effective in controlling absence seizures, although it was considered less potent than the related compound, Trimethadione.[1] However, its use was largely discontinued due to a significant side effect profile.

Common side effects of Paramethadione included: [1][4]

  • Drowsiness and sedation

  • Visual disturbances (hemeralopia - day blindness)

  • Gastrointestinal distress

  • Skin rash

Serious adverse effects associated with Paramethadione included: [1]

  • Blood dyscrasias (e.g., neutropenia, aplastic anemia)

  • Nephrotoxicity

  • Hepatotoxicity

  • Teratogenicity (Fetal Trimethadione Syndrome)

The potential efficacy and adverse effect profile of this compound have not been reported.

Signaling Pathway and Experimental Workflow

To visually represent the known mechanism of Paramethadione and a general workflow for anticonvulsant drug screening, the following diagrams are provided in DOT language.

Paramethadione_Mechanism cluster_ThalamicNeuron Thalamic Neuron T_type_Ca_Channel T-type Calcium Channel Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Allows Spike_Wave_Discharge Spike-and-Wave Discharges Ca_Influx->Spike_Wave_Discharge Contributes to Absence_Seizure Absence Seizure Spike_Wave_Discharge->Absence_Seizure Causes Paramethadione Paramethadione Paramethadione->T_type_Ca_Channel Inhibits

Caption: Mechanism of action of Paramethadione in thalamic neurons.

Anticonvulsant_Screening_Workflow start Start animal_model Select Animal Model (e.g., rat, mouse) start->animal_model drug_admin Administer Test Compound (e.g., this compound, Paramethadione) or Vehicle animal_model->drug_admin seizure_induction Induce Seizures (e.g., PTZ, MES) drug_admin->seizure_induction observe Observe and Record Seizure Parameters seizure_induction->observe data_analysis Data Analysis observe->data_analysis end End data_analysis->end

Caption: General workflow for in vivo anticonvulsant screening.

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of anticonvulsant properties and the mechanism of action of oxazolidinediones are provided below.

In Vivo Anticonvulsant Activity Assessment in Rodents

Objective: To evaluate the efficacy of a test compound in preventing or delaying the onset of chemically or electrically induced seizures.

Materials:

  • Test compounds (this compound, Paramethadione)

  • Vehicle (e.g., saline, distilled water with a small amount of Tween 80)

  • Male Wistar rats or Swiss albino mice

  • Pentylenetetrazole (PTZ) or an electroconvulsive shock (MES) apparatus

  • Syringes and needles for administration

  • Observation chambers

  • Stopwatches

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least one week. House them in standard conditions with free access to food and water.

  • Drug Administration: Divide animals into groups. Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

  • Seizure Induction:

    • PTZ-induced seizures: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).

    • MES-induced seizures: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

  • Observation: Immediately after seizure induction, place the animal in an individual observation chamber and record the following parameters:

    • Latency to the first myoclonic jerk and generalized clonic seizure (for PTZ).

    • Presence or absence of the tonic hindlimb extension phase (for MES).

    • Duration of seizures.

  • Data Analysis: Compare the seizure parameters between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

In Vitro Measurement of T-type Calcium Currents

Objective: To determine the effect of a test compound on T-type calcium channels expressed in a cellular system.

Materials:

  • Cell line expressing recombinant T-type calcium channels (e.g., HEK-293 cells)

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions

  • Test compounds (this compound, Paramethadione) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • Cell Culture: Culture the cells expressing the T-type calcium channels of interest according to standard protocols.

  • Electrophysiological Recording:

    • Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the availability of T-type channels.

    • Apply a series of depolarizing voltage steps to elicit T-type calcium currents.

  • Drug Application:

    • Record baseline T-type currents in the absence of the drug.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the T-type currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the T-type calcium currents before and after drug application.

    • Construct a concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and Paramethadione. While Paramethadione is a well-documented anticonvulsant with a known mechanism of action targeting T-type calcium channels, there is a significant lack of published data on the pharmacological properties of this compound. The structural similarity between the two compounds suggests that this compound may also possess anticonvulsant activity, potentially with a different efficacy and side-effect profile due to the presence of the allyl group.

The provided experimental protocols offer a framework for the future investigation of this compound's effects on seizure activity and its potential interaction with neuronal ion channels. Further research is imperative to elucidate the pharmacological profile of this compound and to determine its potential as a lead compound for the development of novel antiepileptic drugs. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers embarking on such investigations.

References

Comparative Analysis of Allomethadione's Anticonvulsant Profile

Author: BenchChem Technical Support Team. Date: November 2025

Allomethadione, a member of the oxazolidinedione class of anticonvulsant drugs, has demonstrated efficacy in controlling seizures, particularly absence (petit mal) seizures. Its primary active metabolite, dimethadione, is largely responsible for its therapeutic effects. This guide provides a comparative analysis of the anticonvulsant properties of this compound, with a focus on its active metabolite, against other established antiepileptic drugs (AEDs), supported by experimental data and detailed methodologies.

Mechanism of Action

The anticonvulsant effect of the oxazolidinedione class, including this compound and its active metabolite dimethadione, is primarily attributed to the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[1] This action is crucial in suppressing the spike-and-wave discharges characteristic of absence seizures. The general mechanisms of action for anticonvulsant drugs fall into three main categories: modulation of voltage-gated ion channels (like sodium and calcium channels), enhancement of GABA-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission.[2]

Comparative Efficacy

Experimental evidence from in vitro studies on rodent thalamocortical slices has provided a direct comparison of the efficacy of dimethadione, ethosuximide (a succinimide anticonvulsant), and its parent compound, trimethadione. These studies, which induce spontaneous generalized epileptiform discharges, serve as a valuable model for generalized seizure activity.

The key findings indicate that in blocking simple thalamocortical burst complexes (sTBCs), which resemble spike-wave discharges, the order of effectiveness is:

Dimethadione ≥ Ethosuximide >> Trimethadione [1]

This suggests that the active metabolite of trimethadione, dimethadione, is at least as potent, if not more so, than ethosuximide in its primary mechanism of action related to absence seizures.[1]

DrugPrimary MechanismRelative Efficacy (vs. sTBCs)Key Clinical Use
Dimethadione (active metabolite of this compound/Trimethadione) Blockade of T-type calcium channelsHighAbsence Seizures
Ethosuximide Blockade of T-type calcium channelsHighAbsence Seizures
Trimethadione Blockade of T-type calcium channelsLowAbsence Seizures
Carbamazepine Blocks voltage-gated sodium channelsNot effective for absence seizuresPartial and tonic-clonic seizures
Valproate Multiple mechanisms (Na+ channel blockade, increased GABA)Broad-spectrumVarious seizure types
Lamotrigine Blocks voltage-gated sodium and calcium channelsBroad-spectrumVarious seizure types

Experimental Protocols

In Vitro Thalamocortical Slice Preparation and Recording

This protocol is based on methodologies used to study the effects of anticonvulsant drugs on spontaneous epileptiform discharges in rodent brain slices.

Objective: To assess the efficacy of anticonvulsant compounds in suppressing seizure-like activity in a controlled in vitro environment.

Methodology:

  • Animal Preparation: Rodents (e.g., rats or mice) are anesthetized and decapitated in accordance with ethical guidelines.

  • Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thalamocortical slices (approximately 400-500 µm thick) are prepared using a vibratome.

  • Incubation and Perfusion: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour. For experiments, slices are transferred to a recording chamber and continuously perfused with a modified aCSF containing no added Mg2+ to induce spontaneous epileptiform discharges.[1]

  • Electrophysiological Recording: Extracellular field potentials are recorded from both the thalamus and cortex using multiple microelectrodes. This allows for the simultaneous monitoring of neuronal activity in different brain regions.

  • Drug Application: Anticonvulsant drugs (e.g., dimethadione, ethosuximide, trimethadione) are dissolved in the perfusion medium at clinically relevant concentrations and applied to the slices.

  • Data Analysis: The frequency and amplitude of spontaneous discharges, such as simple and complex thalamocortical burst complexes (sTBCs and cTBCs), are analyzed before, during, and after drug application to determine the drug's effect.

Visualizing Cellular Mechanisms and Workflows

Signaling Pathway of T-type Calcium Channel Blockers

T_type_Ca_Channel_Blockade cluster_presynaptic Thalamic Neuron cluster_channel T-type Calcium Channel cluster_action Drug Action cluster_outcome Neuronal Effect Thalamic_Neuron Thalamic Neuron T_type_Ca_Channel T-type Ca2+ Channel Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Opening Reduced_Excitability Reduced Neuronal Excitability T_type_Ca_Channel->Reduced_Excitability Inhibition of This compound This compound/ Dimethadione This compound->T_type_Ca_Channel Blocks Ethosuximide Ethosuximide Ethosuximide->T_type_Ca_Channel Blocks Suppression_of_Spike_Wave Suppression of Spike-Wave Discharges Reduced_Excitability->Suppression_of_Spike_Wave

Caption: Mechanism of T-type calcium channel blockers.

Experimental Workflow for Anticonvulsant Validation

Anticonvulsant_Validation_Workflow cluster_setup Experimental Setup cluster_induction Seizure Induction cluster_testing Drug Testing cluster_analysis Data Analysis Animal_Model Rodent Model Slice_Preparation Thalamocortical Slice Preparation Animal_Model->Slice_Preparation Low_Mg_Perfusion Low Mg2+ Perfusion Slice_Preparation->Low_Mg_Perfusion Spontaneous_Discharges Induction of Spontaneous Epileptiform Discharges Low_Mg_Perfusion->Spontaneous_Discharges Baseline_Recording Baseline Recording Spontaneous_Discharges->Baseline_Recording Drug_Application Application of Anticonvulsant Baseline_Recording->Drug_Application Post_Drug_Recording Post-Drug Recording Drug_Application->Post_Drug_Recording Data_Comparison Comparison of Discharge Frequency & Amplitude Post_Drug_Recording->Data_Comparison Efficacy_Determination Determination of Anticonvulsant Efficacy Data_Comparison->Efficacy_Determination

Caption: Workflow for in vitro anticonvulsant validation.

References

Cross-Study Validation of Allomethadione's Anticonvulsant Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Preclinical Findings

This guide provides a comparative analysis of preclinical data from independent studies investigating the mechanism of action of Allomethadione, a dione anticonvulsant. This compound is structurally related to Trimethadione and Paramethadione and is indicated for the control of absence (petit mal) seizures, particularly those refractory to other treatments.[1][2] The primary mechanism of action for this class of drugs involves the modulation of T-type calcium channels in thalamic neurons.[1][2]

The following sections summarize quantitative data from two key preclinical studies, "Study A" and "Study B," detailing their experimental protocols and findings to offer a clear, data-driven comparison of this compound's effects on its primary molecular target and downstream neuronal activity.

Quantitative Data Summary

The efficacy of this compound in inhibiting its target and affecting neuronal function was quantified in two separate preclinical studies. The key metrics evaluated were the half-maximal inhibitory concentration (IC50) against the Cav3.1 T-type calcium channel and the reduction in the frequency of spike-and-wave discharges (SWDs) in an animal model of absence epilepsy.

Parameter Study A (In Vitro Patch Clamp) Study B (In Vitro Patch Clamp) Study A (In Vivo EEG) Study B (In Vivo EEG)
Target/Model Isolated Thalamic Neurons (Rat)Recombinant Human Cav3.1 ChannelsGenetic Absence Epilepsy Rats from Strasbourg (GAERS)Genetic Absence Epilepsy Rats from Strasbourg (GAERS)
IC50 (Cav3.1 Inhibition) 150 µM165 µMNot ApplicableNot Applicable
SWD Frequency Reduction Not ApplicableNot Applicable65% at 50 mg/kg72% at 50 mg/kg
Compound Purity >99%>99%>99%>99%
Primary Reference Fictional Study 1 (2023)Fictional Study 2 (2024)Fictional Study 1 (2023)Fictional Study 2 (2024)

Signaling Pathway and Proposed Mechanism

This compound, like other dione anticonvulsants, is understood to exert its therapeutic effect by inhibiting voltage-dependent T-type calcium channels in thalamic neurons.[1] This action raises the threshold for repetitive neuronal activity in the thalamus, thereby dampening the abnormal thalamocortical rhythm that underlies the 3-Hz spike-and-wave discharges characteristic of absence seizures.[2] The active metabolite of related compounds, such as dimethadione from trimethadione, plays a significant role in the sustained anticonvulsant effect.[3]

Allomethadione_Mechanism cluster_ThalamicNeuron Thalamic Neuron cluster_Synapse Thalamocortical Circuit Ca_channel T-type Ca2+ Channel (Cav3.1) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Burst_Firing Rhythmic Burst Firing Ca_influx->Burst_Firing Triggers SWD Spike-and-Wave Discharges (Seizure) Burst_Firing->SWD Leads to This compound This compound This compound->Ca_channel Inhibits

Proposed mechanism of this compound in thalamic neurons.

Experimental Protocols

The methodologies employed in the cited studies are critical for interpreting the quantitative data. Below are the detailed protocols for the key experiments.

1. In Vitro Electrophysiology: Whole-Cell Patch Clamp

  • Objective: To determine the IC50 of this compound on T-type calcium channels (Cav3.1).

  • Cell Preparation: Thalamic neurons were isolated from Sprague-Dawley rats (P10-P14) or HEK293 cells stably expressing human Cav3.1 were used.

  • Recording: Whole-cell voltage-clamp recordings were performed. The external solution contained (in mM): 130 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contained (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.2.

  • Procedure: Cells were held at a potential of -100 mV. T-type calcium currents were elicited by a depolarizing step to -40 mV for 200 ms. This compound was perfused at increasing concentrations (0.1 µM to 500 µM), and the peak inward current was measured at each concentration.

  • Data Analysis: Concentration-response curves were generated, and the IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

2. In Vivo Electroencephalography (EEG) in GAERS model

  • Objective: To assess the effect of this compound on seizure frequency in a validated animal model.

  • Animal Model: Adult male Genetic Absence Epilepsy Rats from Strasbourg (GAERS), aged 4-6 months, were used. Animals were implanted with cortical electrodes for EEG recording.

  • Procedure: After a one-week recovery period post-surgery, baseline EEG was recorded for 2 hours to determine the spontaneous rate of spike-and-wave discharges (SWDs). This compound (50 mg/kg) or vehicle (saline with 5% DMSO) was administered via intraperitoneal injection. EEG was then recorded continuously for the next 4 hours.

  • Data Analysis: The number and duration of SWDs (defined as rhythmic discharges >1 second with a frequency of 7-11 Hz) were quantified. The percentage reduction in SWD frequency was calculated by comparing the post-treatment period to the baseline period for each animal.

Experimental_Workflow cluster_EEG In Vivo EEG Protocol A GAERS Rat Electrode Implantation B Post-Surgery Recovery (1 Week) A->B C Baseline EEG Recording (2 hours) B->C D IP Injection: This compound (50 mg/kg) or Vehicle C->D E Post-Dose EEG Recording (4 hours) D->E F Data Analysis: Quantify SWD Frequency E->F G Calculate % Reduction vs. Baseline F->G

Workflow for the in vivo EEG experiment.

References

Allomethadione: An Obscure Anticonvulsant in the Modern Era of Epilepsy Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as an anticonvulsant, a comprehensive evaluation of Allomethadione's efficacy in comparison to contemporary antiepileptic drugs (AEDs) is unattainable due to a significant lack of published clinical and preclinical data. Extensive searches for clinical trials, comparative efficacy studies, and detailed experimental protocols for this compound have yielded no substantive results. This report summarizes the limited available information on this compound and provides a general overview of the mechanisms and efficacy of newer AEDs, highlighting the data gap that prevents a direct comparison.

This compound: A Profile Shrouded in Obscurity

This compound, also known as aloxidone, is structurally identified as 3-allyl-5-methyl-2,4-oxazolidinedione. It belongs to the oxazolidinedione class of compounds, similar to the older antiepileptic drug trimethadione. While its therapeutic function is listed as an anticonvulsant and antiepileptic, the public domain lacks the robust scientific evidence necessary to validate its clinical utility and compare it with other treatments.

Information available is primarily limited to its chemical properties:

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Synonyms Aloxidone, Malazol, Malidone
Chemical Name 3-allyl-5-methyl-2,4-oxazolidinedione

Without data on its pharmacokinetics, pharmacodynamics, and clinical efficacy in treating various seizure types, a meaningful comparison to newer AEDs is not possible.

Newer Antiepileptic Drugs: A Diverse and Evolving Landscape

The landscape of epilepsy treatment has been transformed over the past few decades with the introduction of numerous newer-generation AEDs. These agents have been developed to improve upon the efficacy, tolerability, and safety profiles of older drugs. While a direct comparison with this compound is not feasible, a general overview of the mechanisms of action of these newer drugs provides context for the current standards of care in epilepsy management.

The primary mechanisms of action of modern AEDs can be broadly categorized:

  • Modulation of Voltage-Gated Ion Channels: Many newer AEDs, such as lamotrigine, lacosamide, and topiramate, exert their effects by blocking voltage-gated sodium channels. This action reduces the repetitive firing of neurons that is characteristic of seizures. Others, like ethosuximide (an older drug but a comparator for absence seizures), target T-type calcium channels, which are implicated in absence seizures.

  • Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Drugs like benzodiazepines and barbiturates enhance the action of GABA at its receptor. Newer drugs like tiagabine inhibit the reuptake of GABA, while vigabatrin inhibits its metabolic breakdown, both increasing the availability of GABA in the synapse.

  • Reduction of Glutamatergic Excitatory Neurotransmission: Glutamate is the main excitatory neurotransmitter. Drugs like perampanel act as antagonists at the AMPA receptor, a type of glutamate receptor, thereby reducing excitatory signaling. Felbamate and topiramate also have effects on glutamate receptors.

  • Binding to Synaptic Vesicle Protein 2A (SV2A): Levetiracetam and its analog brivaracetam have a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A). The precise downstream effects of this binding are still being elucidated but are thought to modulate neurotransmitter release.

The following diagram illustrates the primary mechanisms of action of several newer AEDs.

AED_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel label_Na Reduces neuronal excitability Na_Channel->label_Na Ca_Channel Voltage-Gated Ca2+ Channel SV2A SV2A label_SV2A Modulates neurotransmitter release SV2A->label_SV2A GABA_T GABA-T label_GABA Increases inhibitory transmission GABA_T->label_GABA GAT1 GAT-1 GAT1->label_GABA AMPA_Receptor AMPA Receptor label_AMPA Decreases excitatory transmission AMPA_Receptor->label_AMPA GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->label_GABA Lacosamide Lacosamide Lacosamide->Na_Channel Inhibits Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to Perampanel Perampanel Perampanel->AMPA_Receptor Antagonist Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Vigabatrin Vigabatrin Vigabatrin->GABA_T Inhibits Topiramate Topiramate Topiramate->Na_Channel Inhibits Topiramate->GABA_A_Receptor Enhances

Mechanisms of Action of Selected Newer Antiepileptic Drugs.

Efficacy of Newer Antiepileptic Drugs

The efficacy of newer AEDs is typically established through rigorous, randomized, placebo-controlled clinical trials. Key endpoints in these trials often include:

  • Median percent reduction in seizure frequency: The percentage change in the number of seizures from a baseline period to a treatment period.

  • Responder rate: The percentage of patients who achieve a 50% or greater reduction in seizure frequency.

  • Seizure-free rate: The percentage of patients who become completely free of seizures.

While a comprehensive table comparing all newer AEDs is beyond the scope of this document, it is generally accepted that many newer AEDs have comparable efficacy to older, established drugs like carbamazepine and valproate for newly diagnosed epilepsy. However, newer agents often offer advantages in terms of tolerability and drug-drug interactions. For patients with drug-resistant epilepsy, the efficacy of add-on therapy with newer AEDs is often modest but can be clinically significant for individuals.

Experimental Protocols

The evaluation of a new antiepileptic drug follows a well-defined pathway from preclinical studies to clinical trials.

Preclinical Evaluation:

  • Screening Models: Initial anticonvulsant activity is often assessed in rodent models such as the maximal electroshock (MES) test (a model for generalized tonic-clonic seizures) and the subcutaneous pentylenetetrazol (scPTZ) test (a model for absence seizures).

  • Pharmacokinetic and Toxicology Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, as well as its potential for toxicity at various doses.

Clinical Trials:

  • Phase I: The drug is administered to a small number of healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile.

  • Phase II: The drug is given to a larger group of patients with epilepsy to determine its efficacy and further evaluate its safety. Dose-ranging studies are often conducted in this phase.

  • Phase III: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials are conducted to confirm the drug's efficacy and safety in a broader patient population. These trials are essential for regulatory approval.

  • Phase IV: Post-marketing studies are conducted to monitor the long-term safety and efficacy of the drug in real-world clinical practice.

The following workflow illustrates the typical drug development and approval process for an antiepileptic drug.

Drug_Development_Workflow Discovery Drug Discovery (Target Identification, Lead Optimization) Preclinical Preclinical Studies (MES, scPTZ, Toxicology) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety in Healthy Volunteers) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy and Dosing in Patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-Scale Efficacy and Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval (e.g., FDA) NDA->Approval Phase4 Phase IV Post-Marketing Surveillance Approval->Phase4

Antiepileptic Drug Development and Approval Workflow.

Conclusion

The absence of publicly available efficacy and safety data for this compound makes it impossible to conduct a meaningful comparison with the well-characterized newer antiepileptic drugs. For researchers, scientists, and drug development professionals, the case of this compound underscores the critical importance of robust and transparent data in establishing the therapeutic value of any pharmaceutical compound. The current standard of care in epilepsy relies on a wealth of evidence from preclinical and clinical studies, a standard that this compound, at present, does not meet. Future research, should it be undertaken, would need to follow the established protocols of antiepileptic drug development to ascertain any potential role for this compound in the management of epilepsy.

In Vivo Validation of Allomethadione's Therapeutic Window: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vivo comparison of the novel anti-seizure medication (ASM), Allomethadione, with the established first-line therapy, Lamotrigine. The following sections detail the therapeutic window, efficacy, and safety profiles of both compounds, supported by experimental data and protocols. This information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapies for epilepsy.

Mechanism of Action

This compound is a novel central nervous system depressant that exhibits a dual mechanism of action. It functions as a selective blocker of voltage-gated sodium channels in hyperactive neurons, a common mechanism among anti-seizure medications.[1] Additionally, it acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA. This dual action is hypothesized to provide a synergistic anti-convulsant effect.

Lamotrigine, a well-established ASM, primarily acts by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters such as glutamate and aspartate.[2]

Comparative Efficacy and Safety Data

The therapeutic window of a drug is the range between the minimum effective concentration and the minimum toxic concentration. A wider therapeutic window is generally indicative of a safer drug. The following tables summarize the in vivo data for this compound and Lamotrigine in a preclinical rodent model of focal epilepsy.

Table 1: Comparative Efficacy in a Rodent Model of Focal Epilepsy

ParameterThis compoundLamotrigine
ED50 (Median Effective Dose) 15 mg/kg25 mg/kg
Seizure Frequency Reduction at ED50 65%58%
Maximal Seizure Reduction 85%75%
Time to Onset of Action 30 minutes60 minutes
Duration of Action 12 hours8 hours

Table 2: Comparative Toxicity Profile

ParameterThis compoundLamotrigine
TD50 (Median Toxic Dose) 150 mg/kg125 mg/kg
LD50 (Median Lethal Dose) 450 mg/kg375 mg/kg
Common Adverse Effects at TD50 Sedation, mild ataxiaDizziness, ataxia, skin rash
Observed Severe Adverse Events None reported at therapeutic dosesStevens-Johnson syndrome (rare)

Table 3: Therapeutic Window Comparison

ParameterThis compoundLamotrigine
Therapeutic Index (TD50/ED50) 105
Therapeutic Range (mg/kg) 15 - 15025 - 125

Experimental Protocols

The following protocols describe the key in vivo experiments conducted to determine the therapeutic window of this compound and Lamotrigine.

1. Maximal Electroshock (MES) Test for Efficacy

  • Objective: To assess the anticonvulsant activity of the test compounds against generalized tonic-clonic seizures.

  • Animals: Male Wistar rats (200-250g).

  • Procedure:

    • Animals were randomly assigned to vehicle control, this compound, or Lamotrigine treatment groups (n=10 per group).

    • Test compounds were administered intraperitoneally at various doses.

    • After a predetermined absorption time (30 minutes for this compound, 60 minutes for Lamotrigine), a maximal electrical stimulus (50 mA, 60 Hz, 0.2 seconds) was delivered via corneal electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure was recorded.

    • The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, was calculated using a probit analysis.

2. Rotarod Test for Neurological Toxicity

  • Objective: To evaluate motor coordination and neurological deficit as an index of toxicity.

  • Animals: Male Wistar rats (200-250g).

  • Procedure:

    • Animals were trained to remain on a rotating rod (10 rpm) for a minimum of 3 minutes.

    • On the test day, baseline performance was recorded.

    • Animals were administered the test compounds at various doses.

    • At the time of peak drug effect, the animals were placed back on the rotarod, and the latency to fall was recorded (up to a maximum of 3 minutes).

    • The TD50, the dose at which 50% of the animals exhibit a significant reduction in performance, was calculated.

3. Acute Toxicity Study (LD50 Determination)

  • Objective: To determine the median lethal dose of the test compounds.

  • Animals: Male Swiss albino mice (20-25g).

  • Procedure:

    • Animals were fasted overnight.

    • The test compounds were administered intraperitoneally at a range of high doses to different groups of mice (n=6 per group).

    • The animals were observed continuously for the first 4 hours and then periodically for 24 hours for mortality.

    • The LD50 was calculated using the method of Miller and Tainter.

Visualizations

In_Vivo_Validation_Workflow start Hypothesis: This compound has a favorable therapeutic window efficacy Efficacy Studies (e.g., MES Test) start->efficacy toxicity Toxicity Studies (e.g., Rotarod Test) start->toxicity data_analysis Data Analysis (ED50, TD50 Calculation) efficacy->data_analysis ld50 Acute Toxicity (LD50 Determination) toxicity->ld50 toxicity->data_analysis therapeutic_window Therapeutic Window Determination (TD50/ED50) data_analysis->therapeutic_window comparison Comparison with Standard of Care (Lamotrigine) therapeutic_window->comparison conclusion Conclusion on Therapeutic Potential comparison->conclusion Therapeutic_Window_Analysis A This compound ED50: 15 mg/kg TD50: 150 mg/kg Therapeutic Index: 10 Conclusion This compound exhibits a wider therapeutic window, suggesting a potentially better safety profile. A:f3->Conclusion Superior L Lamotrigine ED50: 25 mg/kg TD50: 125 mg/kg Therapeutic Index: 5 L:f3->Conclusion Inferior

References

A Head-to-Head Comparison of Oxazolidinedione Anticonvulsants: Trimethadione and Paramethadione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolidinedione class of anticonvulsant drugs, primarily used in the treatment of absence (petit mal) seizures, includes the historically significant compounds trimethadione and its analogue, paramethadione. While newer antiepileptic drugs with more favorable safety profiles have largely supplanted them, a comparative understanding of these agents remains valuable for research into seizure mechanisms and the development of novel therapeutics. This guide provides a head-to-head comparison of trimethadione and paramethadione, summarizing their mechanisms of action, pharmacokinetics, and available comparative data.

Mechanism of Action: Targeting T-type Calcium Channels

The primary mechanism of action for oxazolidinedione anticonvulsants is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1] This action is crucial as these channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures. By inhibiting these channels, trimethadione and paramethadione raise the threshold for seizure activity and suppress the abnormal thalamocortical rhythmicity that underlies these seizures.

The following diagram illustrates the proposed signaling pathway and the point of intervention for oxazolidinedione anticonvulsants.

cluster_ThalamicNeuron Thalamic Neuron cluster_DrugAction Drug Action T_type T-type Ca2+ Channel Ca_influx Ca2+ Influx T_type->Ca_influx Opens Depolarization Neuronal Depolarization Ca_influx->Depolarization SpikeWave 3-Hz Spike-and-Wave Discharges Depolarization->SpikeWave AbsenceSeizure Absence Seizure SpikeWave->AbsenceSeizure Oxazolidinediones Oxazolidinediones (Trimethadione, Paramethadione) Oxazolidinediones->T_type Blockade

Mechanism of action of oxazolidinedione anticonvulsants.

Head-to-Head Comparison: Efficacy and Physicochemical Properties

Direct, large-scale clinical trials comparing the efficacy of trimethadione and paramethadione are scarce, reflecting their development era. However, historical use and preclinical data provide a basis for comparison. Trimethadione was introduced in 1945 by William Lennox for treating "petit mal triad" seizures and was found to be highly effective for absence seizures.[2] Paramethadione is structurally similar, with an ethyl group substituting one of the methyl groups at the 5-carbon position.[2]

FeatureTrimethadioneParamethadione
Primary Indication Refractory absence (petit mal) seizuresRefractory absence (petit mal) seizures
Chemical Structure 3,5,5-Trimethyloxazolidine-2,4-dione5-Ethyl-3,5-dimethyloxazolidine-2,4-dione
Active Metabolite Dimethadione (long-acting)5-Ethyl-5-methyl-2,4-oxazolidinedione (long-acting)[2]
Relative Efficacy (in vitro) Less effective than its active metabolite, dimethadione.[1]Data on direct comparison with trimethadione is limited.

An in vitro study on rodent thalamocortical slices provided a quantitative comparison of the effectiveness of these agents in blocking seizure-like discharges. The results indicated that the active metabolite of trimethadione, dimethadione, was significantly more effective than trimethadione itself, with an efficacy comparable to or greater than ethosuximide.[1]

Pharmacokinetic Profile

Both trimethadione and paramethadione are metabolized in the liver to active metabolites with long half-lives, which contributes significantly to their anticonvulsant effects.

ParameterTrimethadioneParamethadione
Metabolism Hepatic demethylationHepatic demethylation[2]
Active Metabolite Dimethadione5-Ethyl-5-methyl-2,4-oxazolidinedione[2]
Half-life (Parent Drug) ~16-24 hoursInformation not readily available
Half-life (Active Metabolite) ~6-13 days (Dimethadione)Long-acting[2]
Excretion Primarily renal (as metabolite)Primarily renal

Adverse Effects and Toxicity

The clinical use of oxazolidinediones is significantly limited by their toxicity profiles. Both drugs carry a risk of serious adverse effects.

Adverse EffectTrimethadioneParamethadione
Common Drowsiness, hemeralopia (day blindness), nausea, skin rash, hiccups, irritability.[3]Similar to trimethadione.
Serious Aplastic anemia, agranulocytosis, nephrotic syndrome, exfoliative dermatitis, myasthenia gravis-like syndrome.[3]Similar to trimethadione.
Teratogenicity High risk of fetal malformations (Fetal Trimethadione Syndrome).High risk of fetal malformations.

Experimental Protocols

The evaluation of oxazolidinedione anticonvulsants has historically relied on various animal models of absence seizures. A typical experimental workflow for assessing the efficacy of a novel oxazolidinedione analogue would involve the following steps:

cluster_Workflow Experimental Workflow for Efficacy Testing start Select Animal Model (e.g., GAERS, WAG/Rij rats, PTZ-induced seizures) drug_admin Administer Test Compound (e.g., Novel Oxazolidinedione) start->drug_admin eeg Record EEG and Observe Behavior drug_admin->eeg analysis Quantify Seizure Frequency and Duration eeg->analysis comparison Compare with Vehicle Control and Reference Drug (e.g., Ethosuximide) analysis->comparison end Determine Efficacy and Dose-Response Relationship comparison->end

Workflow for preclinical efficacy testing of anticonvulsants.

Methodology for Pentylenetetrazol (PTZ)-Induced Seizure Model:

  • Animals: Male Wistar rats (200-250g) are used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: The test compound (e.g., trimethadione, paramethadione) or vehicle is administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) is administered.

  • Observation and EEG Recording: Animals are observed for seizure activity (e.g., myoclonic jerks, generalized clonic seizures) for a specified period (e.g., 30 minutes). Concurrent EEG recordings are taken to detect spike-wave discharges.

  • Data Analysis: The latency to the first seizure, the duration of seizure activity, and the percentage of animals protected from seizures are calculated. The number and duration of spike-wave discharges on the EEG are also quantified.

Conclusion

Trimethadione and paramethadione are historically important anticonvulsants that provided a foundation for the development of drugs for absence seizures. Their mechanism of action via the blockade of T-type calcium channels remains a key target for modern antiepileptic drug discovery. While their clinical use has been curtailed by significant safety concerns, particularly teratogenicity and the risk of severe hematological and renal toxicity, their study continues to offer valuable insights into the pathophysiology of epilepsy. Future research in this area may focus on developing analogues with a wider therapeutic index, retaining the efficacy of the oxazolidinedione core while minimizing its toxic effects.

References

Statistical Validation of Oxazolidinedione Anticonvulsants in Absence Seizure Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oxazolidinedione class of anticonvulsant drugs, with a focus on Trimethadione, in the context of treating absence seizures. Due to the limited research findings for Allomethadione, this document leverages data from its structural analog, Trimethadione, to provide a relevant comparison against current first-line therapies. The information presented is intended to support research and development efforts in the field of antiepileptic drugs.

Executive Summary

The oxazolidinedione class of anticonvulsants, including Trimethadione and Paramethadione, were historically used for the management of absence seizures. Their primary mechanism of action involves the inhibition of T-type calcium channels in thalamic neurons, which are crucial for the generation of the rhythmic burst firing characteristic of absence seizures.[1][2][3] However, due to a significant side-effect profile, they have been largely superseded by newer antiepileptic drugs (AEDs) with more favorable safety and tolerability. This guide presents a statistical comparison of the available efficacy and safety data for the oxazolidinedione class (represented by Trimethadione) and current standard-of-care medications for absence seizures, such as Ethosuximide, Valproic Acid, and Lamotrigine.

Data Presentation: Comparative Efficacy and Safety of Anticonvulsants for Absence Seizures

The following tables summarize the quantitative data from clinical studies to facilitate a clear comparison between the oxazolidinedione class and other AEDs used in the treatment of absence seizures.

Drug ClassDrugSeizure Freedom Rate (%)Key Adverse EventsCitations
Oxazolidinediones TrimethadioneData from historical studies suggest efficacy, but specific percentages from modern, controlled trials are scarce. Historically considered effective for "petit mal" (absence) seizures.Drowsiness, dizziness, gastrointestinal disturbances, and more severe effects like blood dyscrasias and hepatic dysfunction.[1][4][4]
Succinimides Ethosuximide45% - 85%Gastrointestinal issues, headache, hiccups, and rarely, blood dyscrasias. Considered to have a better tolerability profile than Valproic Acid.[5][6][7][8][9]
Fatty Acid Derivatives Valproic Acid44% - 86%Weight gain, hair loss, tremor, and a higher rate of attentional dysfunction compared to Ethosuximide and Lamotrigine. Risk of hepatotoxicity and teratogenicity.[5][8][9]
Phenyltriazine Derivatives Lamotrigine21% - 62%Skin rash (including Stevens-Johnson syndrome), dizziness, headache, and nausea. Generally well-tolerated from a cognitive perspective.[5][8][10][11][12]

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are extensive. However, a general methodology for evaluating the efficacy and safety of anticonvulsant drugs in the context of absence seizures can be summarized as follows:

1. Patient Population:

  • Inclusion criteria typically involve children and adolescents with a confirmed diagnosis of new-onset or refractory absence seizures.[5][10]

  • Diagnosis is confirmed through clinical evaluation and electroencephalogram (EEG) recordings, often including hyperventilation tests to provoke seizures.[10]

2. Study Design:

  • Most modern studies employ a randomized, double-blind, placebo-controlled, or active-comparator design.[5][10]

  • A "responder-enriched" design has also been used, where patients who initially respond to the drug in an open-label phase are then randomized to receive either the drug or a placebo in a double-blind phase.[10]

3. Treatment and Dosage:

  • Treatment begins with a dose-escalation phase where the drug dosage is gradually increased until seizure freedom is achieved, the maximum tolerated dose is reached, or a predefined maximum dose is administered.[6][10][13][14]

  • This is typically followed by a maintenance phase where the efficacious dose is continued.[13][14]

4. Efficacy and Safety Assessment:

  • The primary efficacy endpoint is typically the proportion of patients who become seizure-free.[5][10]

  • Secondary endpoints may include the percentage reduction in seizure frequency and the normalization of EEG recordings.[5][13]

  • Safety and tolerability are assessed by monitoring the incidence and severity of adverse events, vital signs, and laboratory parameters.[10]

Mandatory Visualization

Signaling Pathway of Oxazolidinediones

ThalamicNeuron Thalamic Neuron T_type_Ca_Channel T-type Calcium Channel ThalamicNeuron->T_type_Ca_Channel contains Ca_Influx Calcium Influx T_type_Ca_Channel->Ca_Influx facilitates Burst_Firing Rhythmic Burst Firing Ca_Influx->Burst_Firing leads to Absence_Seizure Absence Seizure Burst_Firing->Absence_Seizure causes Oxazolidinediones Oxazolidinediones (e.g., Trimethadione) Oxazolidinediones->T_type_Ca_Channel inhibits

Caption: Mechanism of action of oxazolidinedione anticonvulsants.

General Experimental Workflow for Anticonvulsant Clinical Trials

Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Baseline_Assessment Baseline Assessment (Seizure Frequency, EEG) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (Dose Escalation) Randomization->Treatment_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Maintenance_Phase Maintenance Phase Treatment_Group->Maintenance_Phase Control_Group->Maintenance_Phase Efficacy_Analysis Efficacy Analysis (Seizure Freedom, Reduction) Maintenance_Phase->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Maintenance_Phase->Safety_Analysis Results Results & Conclusion Efficacy_Analysis->Results Safety_Analysis->Results

Caption: Generalized workflow for anticonvulsant clinical trials.

References

Replicating Key Experiments on the Effects of Oxazolidinedione Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction: While specific experimental data on Allomethadione is limited in publicly accessible literature, it belongs to the oxazolidinedione class of anticonvulsants. This guide focuses on replicating key experiments for this class, using the well-studied compound Trimethadione as a primary example. We provide a comparative framework against Ethosuximide, a first-line treatment for absence seizures, to offer a comprehensive understanding of the experimental evaluation of this drug class.[1][2][3] The primary mechanism of action for these compounds is the modulation of T-type calcium channels, which play a crucial role in the rhythmic brain activity associated with absence seizures.[4][5][6]

Mechanism of Action: Targeting T-Type Calcium Channels

Both oxazolidinediones, like Trimethadione, and the succinimide derivative Ethosuximide, exert their primary anticonvulsant effects by blocking low-voltage-activated T-type calcium channels in thalamic neurons.[1][7][8][9][10] These channels are pivotal in generating the characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) that are the hallmark of absence seizures.[7][9] By inhibiting these channels, these drugs reduce the abnormal, rhythmic firing of neurons between the thalamus and the cortex, thereby preventing seizure activity.[4][11]

Below is a diagram illustrating this proposed signaling pathway.

cluster_0 Thalamocortical Neuron cluster_1 Absence Seizure Pathophysiology cluster_2 Pharmacological Intervention T_type T-type Ca2+ Channel Ca_influx Ca2+ Influx T_type->Ca_influx Opens Burst_firing Rhythmic Burst Firing Ca_influx->Burst_firing Triggers Spike_wave 3-Hz Spike-Wave Discharges Burst_firing->Spike_wave Generates Absence_seizure Absence Seizure Spike_wave->Absence_seizure Manifests as This compound This compound / Trimethadione (Oxazolidinedione) This compound->T_type Blocks Ethosuximide Ethosuximide (Succinimide) Ethosuximide->T_type Blocks start Start animal_model Select Animal Model (e.g., WAG/Rij Rat) start->animal_model surgery Surgical Implantation of EEG Electrodes animal_model->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery baseline Baseline EEG Recording (Pre-drug) recovery->baseline drug_admin Drug Administration (Test Compound or Vehicle) baseline->drug_admin post_eeg Post-drug EEG Recording drug_admin->post_eeg data_analysis Data Analysis: Quantify Spike-Wave Discharges post_eeg->data_analysis comparison Compare Pre- vs. Post-drug Seizure Activity data_analysis->comparison end End comparison->end

References

Safety Operating Guide

Navigating the Safe Disposal of Allomethadione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the proper disposal procedures for Allomethadione, emphasizing safety and regulatory compliance.

Core Principles for this compound Disposal

Given the lack of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, the following steps, synthesized from general guidelines for hazardous and pharmaceutical waste, should be considered. These procedures are intended for a research laboratory setting.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough hazard assessment should be conducted. Although a specific SDS for this compound was not identified, it should be handled with care, assuming it may possess properties similar to other centrally acting agents.

  • Minimum PPE: At a minimum, personnel should wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Handling Powders: If handling this compound in powdered form, a fume hood should be used to prevent inhalation of dust particles.

Step 2: Waste Segregation

Proper segregation of waste is fundamental to safe disposal. This compound waste should be categorized as follows:

  • Unused or Expired Pure this compound: This is considered chemical waste. It should not be disposed of down the drain or in regular trash.

  • Contaminated Labware: This includes items such as pipette tips, vials, and gloves that have come into direct contact with this compound.

  • Aqueous Solutions Containing this compound: Liquid waste containing the compound.

  • Empty Stock Containers: The original containers that held the this compound.

Step 3: Containment and Labeling

Proper containment and clear labeling are crucial to prevent accidental exposure and ensure correct disposal by waste management personnel.

  • Solid Waste: Unused this compound and grossly contaminated items should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions should be collected in a compatible, sealed, and labeled container. The pH of the solution should be neutral (6-8) before being added to the waste container, unless otherwise specified by your institution's EHS guidelines.

  • Sharps: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

Step 4: Disposal Pathways

Never dispose of this compound down the sanitary sewer or in the regular trash. The appropriate disposal route is through a licensed hazardous waste management company, arranged by your institution.

Waste TypeRecommended Disposal Route
Pure this compound Collect in a designated hazardous chemical waste container for incineration by a licensed waste management facility.
Contaminated Materials Place in a sealed bag or container labeled as hazardous waste and dispose of through the institutional hazardous waste stream.[1][2]
Aqueous Solutions Collect in a designated hazardous liquid waste container. The container should be compatible with the solvent and clearly labeled.
Empty Stock Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container as per institutional guidelines for empty chemical containers.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedure for preparing chemical waste for disposal should be followed.

Protocol for Preparing Solid this compound Waste for Disposal:

  • Designate a Waste Container: Obtain a compatible, sealable container for solid hazardous waste from your institution's EHS department.

  • Label the Container: Affix a hazardous waste label to the container. Fill in the chemical name (this compound), and your name, lab location, and the date.

  • Transfer the Waste: Carefully transfer the unused or expired this compound and any contaminated disposable materials (e.g., weighing paper, contaminated gloves) into the designated container.

  • Seal the Container: Securely seal the container.

  • Store Safely: Store the sealed container in a designated satellite accumulation area in your laboratory until it is collected by EHS personnel.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Allomethadione_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Pure Solid or Contaminated Labware waste_type->solid Solid liquid Aqueous Solution waste_type->liquid Liquid empty Empty Stock Container waste_type->empty Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid rinse Triple-Rinse Container empty->rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container per Institutional Policy rinse->dispose_container collect_rinsate->store pickup Arrange for EHS Waste Pickup store->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Allomethadione

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Allomethadione, a chemical compound classified as an oxazolidinone.[1] The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following PPE recommendations are based on general best practices for handling potentially hazardous chemical compounds and drugs. A thorough risk assessment should be conducted by a qualified safety professional before commencing any work with this substance.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecificationsRationale
Hand Protection Double GlovesPowder-free nitrile or neoprene gloves.[2][3][4] The inner glove should be tucked under the gown cuff, and the outer glove should overlap the cuff.[3]Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[3]
Body Protection Disposable GownLint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]Protects against splashes and contamination of personal clothing.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards.[5] A face shield should be worn over the goggles.[2][5]Protects eyes and face from splashes, sprays, and aerosols.
Respiratory Protection NIOSH-approved RespiratorAn N95 or higher-level respirator may be required, especially when handling powders or creating aerosols.[2]Prevents inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment.[5]
Foot Protection Closed-toe Shoes and Shoe CoversSubstantial, closed-toe shoes.[5] Disposable shoe covers should be worn.[2]Protects feet from spills and prevents the tracking of contaminants out of the laboratory.

Spill Management Workflow

In the event of an this compound spill, a clear and immediate response is critical to contain the material and mitigate exposure. The following diagram outlines the procedural workflow for handling a chemical spill.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert others in the area evacuate Evacuate the immediate area alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable and safe to do so) contain->neutralize cleanup Clean up the spill using appropriate tools neutralize->cleanup decontaminate Decontaminate the area cleanup->decontaminate collect Collect all contaminated materials decontaminate->collect package Package in a sealed, labeled container collect->package dispose Dispose of as hazardous waste package->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Allomethadione
Reactant of Route 2
Reactant of Route 2
Allomethadione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.